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  • Product: 2-Acetoxy-4'-methylbenzophenone
  • CAS: 890098-91-6

Core Science & Biosynthesis

Foundational

Pro-Stabilizer Engineering: The Chemistry and Synthesis of 2-Acetoxy-4'-methylbenzophenone

Executive Summary In the advanced development of UV-curable polymers and protective coatings, formulating with traditional UV absorbers often presents a paradox: the stabilizers intended to protect the polymer during its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the advanced development of UV-curable polymers and protective coatings, formulating with traditional UV absorbers often presents a paradox: the stabilizers intended to protect the polymer during its service life prematurely absorb the UV energy required to cure it. 2-Acetoxy-4'-methylbenzophenone (CAS: 890098-91-6) represents a sophisticated chemical solution to this problem. By masking the active hydroxyl group of a standard benzophenone UV absorber with an acetate ester, this compound acts as a "latent" pro-stabilizer[1]. It remains transparent during the photopolymerization process and subsequently activates in situ via photochemical rearrangement to provide long-term weathering protection.

This whitepaper provides an in-depth technical analysis of 2-Acetoxy-4'-methylbenzophenone, detailing its structural properties, the mechanistic logic behind its application, and a self-validating synthetic methodology for its preparation.

Physicochemical Profiling & Structural Data

To establish a rigorous baseline for synthesis and analytical verification, the core quantitative and structural parameters of 2-Acetoxy-4'-methylbenzophenone are summarized in the table below[2].

PropertyValue
IUPAC Name (2-acetyloxyphenyl)-(4-methylphenyl)methanone
CAS Registry Number 890098-91-6
Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol (Exact: 254.2806)
SMILES String CC(=O)Oc1ccccc1C(=O)c1ccc(cc1)C
Functional Groups Diaryl ketone, Acetate ester, Aryl methyl
Primary Application Photo-latent UV stabilizer / Mechanistic probe

Mechanistic Rationale: The "Latent" UV Stabilizer Concept

The design of 2-Acetoxy-4'-methylbenzophenone is rooted in the photophysics of polymer degradation. Traditional 2-hydroxybenzophenones are highly effective UV stabilizers. Their protective mechanism relies on a strong intramolecular hydrogen bond between the 2-hydroxyl group and the adjacent carbonyl oxygen[3]. Upon absorbing a UV photon, the molecule undergoes Excited-State Intramolecular Proton Transfer (ESIPT) , transitioning to an excited enol tautomer before harmlessly dissipating the absorbed energy as heat and reverting to its ground state[3].

However, incorporating these active absorbers into UV-curable resins causes an "inner filter effect," where the stabilizer outcompetes the photoinitiator for incident light, leading to incomplete crosslinking.

The Causality of Acetylation: By converting the 2-hydroxyl group into an acetate ester, the critical intramolecular hydrogen bond is structurally blocked. This chemical modification blue-shifts the molecule's absorption spectrum, rendering it effectively transparent to the longer UV wavelengths used for industrial curing. Once the polymer is fully cured and deployed into its service environment, ambient solar UV exposure triggers a[1]. This photochemical reaction cleaves the ester bond, regenerating the active 2-hydroxy-4'-methylbenzophenone directly within the polymer matrix, thereby initiating continuous ESIPT-driven UV protection.

MechanismPathway Latent 2-Acetoxy-4'-methylbenzophenone (Pro-Stabilizer / UV Transparent) UV UV Irradiation (During Service Life) Latent->UV PhotoFries Photo-Fries Rearrangement (Ester Cleavage) UV->PhotoFries Photochemical Activation Active 2-Hydroxy-4'-methylbenzophenone (Active UV Absorber) PhotoFries->Active In Situ Regeneration ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) Active->ESIPT UV Absorption Heat Non-Radiative Decay (Heat Dissipation) ESIPT->Heat Energy Transfer Heat->Active Ground State Recovery

Fig 1. Activation pathway of the latent pro-stabilizer and subsequent ESIPT energy dissipation.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 2-Acetoxy-4'-methylbenzophenone is achieved via a highly controlled two-step sequence: a Lewis acid-catalyzed Fries rearrangement followed by nucleophilic acyl substitution[4][5].

Step 1: Synthesis of 2-Hydroxy-4'-methylbenzophenone (Intermediate)

Causality of Choice: While a direct Friedel-Crafts acylation of phenol with p-toluoyl chloride is possible, it often yields poor regioselectivity and unwanted O-acylation. Starting with the pre-formed ester (phenyl p-toluate) and driving a thermodynamically favors the desired ortho-hydroxy ketone due to the formation of a highly stable, six-membered aluminum chelate intermediate[4].

  • Setup: In a flame-dried, nitrogen-purged 250 mL round-bottom flask, dissolve 1.0 equivalent of phenyl p-toluate in anhydrous 1,2-dichloroethane (DCE).

  • Catalysis: Cool the mixture to 0 °C. Slowly add 1.5 equivalents of anhydrous aluminum chloride ( AlCl3​ ) in small portions to control the exothermic formation of the Lewis acid-base complex.

  • Rearrangement: Gradually warm the reaction to room temperature, then heat to reflux (approx. 83 °C) for 4–6 hours. Monitor the disappearance of the ester via TLC (Hexanes:Ethyl Acetate, 8:2).

  • Workup: Cool the mixture and quench by pouring it carefully over a mixture of crushed ice and concentrated HCl (to break the aluminum complex). Extract the aqueous layer with dichloromethane ( CH2​Cl2​ ) three times.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Isolate the ortho-isomer via silica gel column chromatography.

Step 2: Acetylation to 2-Acetoxy-4'-methylbenzophenone (Target)

Causality of Choice: The ortho-hydroxyl group in the intermediate is sterically hindered and deactivated by its strong intramolecular hydrogen bond with the ketone. To achieve quantitative acetylation, 4-dimethylaminopyridine (DMAP) is utilized as a hyper-nucleophilic catalyst to form a highly reactive N-acylpyridinium intermediate[5].

  • Setup: Dissolve 1.0 equivalent of the purified 2-hydroxy-4'-methylbenzophenone in anhydrous pyridine (which serves as both the solvent and the acid scavenger).

  • Activation: Add 0.1 equivalents of DMAP. Cool the solution to 0 °C using an ice bath.

  • Acylation: Dropwise, add 1.5 equivalents of acetic anhydride ( Ac2​O ). Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Pour the reaction mixture into ice-cold water to hydrolyze excess acetic anhydride. Extract with ethyl acetate. Wash the organic layer successively with 1M HCl (to remove pyridine), saturated NaHCO3​ , and brine.

  • Isolation: Dry the organic phase over Na2​SO4​ , evaporate the solvent, and recrystallize the crude product from hot ethanol to yield pure 2-Acetoxy-4'-methylbenzophenone.

SynthesisWorkflow A Phenyl p-toluate (Precursor) B Fries Rearrangement (AlCl3, Reflux) A->B Lewis Acid Catalysis C 2-Hydroxy-4'-methylbenzophenone (Intermediate) B->C Ortho-Migration & Hydrolysis D Acetylation (Ac2O, Pyridine, DMAP) C->D Nucleophilic Acyl Substitution E 2-Acetoxy-4'-methylbenzophenone (Target Product) D->E Latent UV Stabilizer

Fig 2. Two-step synthesis of 2-Acetoxy-4'-methylbenzophenone via Fries rearrangement and acetylation.

Analytical Validation

To ensure the protocol acts as a self-validating system, the conversion from the intermediate to the target latent stabilizer must be confirmed through spectral analysis:

  • FT-IR Spectroscopy: The success of Step 2 is definitively marked by the complete disappearance of the broad O−H stretching band (3200–3500 cm−1 ) characteristic of the intermediate. Concurrently, a new, sharp C=O stretching absorption for the acetate ester will appear near 1760 cm−1 , which is easily distinguishable from the conjugated diaryl ketone carbonyl stretch located around 1650–1660 cm−1 .

  • 1H NMR (CDCl3): The highly deshielded phenolic proton signal (typically found far downfield at δ 11.5–12.5 ppm due to the intramolecular hydrogen bond) will vanish. A new, sharp singlet integrating to 3 protons will appear at approximately δ 2.1–2.3 ppm, confirming the successful addition of the acetate methyl group.

References

Sources

Exploratory

An In-depth Technical Guide to the Photophysical Properties of 2-Acetoxy-4'-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a comprehensive technical overview of the photophysical properties of 2-Ac...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the photophysical properties of 2-Acetoxy-4'-methylbenzophenone, a substituted aromatic ketone of significant interest in photochemistry, materials science, and as a potential scaffold in drug development. Drawing upon established principles of photophysics and data from analogous benzophenone derivatives, this document will delve into the synthesis, electronic absorption and emission characteristics, and excited-state dynamics of this molecule. The experimental protocols detailed herein are designed to be self-validating, providing a robust framework for the characterization of this and similar compounds.

Introduction: The Significance of Benzophenone Scaffolds

Benzophenone and its derivatives are a cornerstone of organic photochemistry. Their rich and well-studied photophysics, characterized by efficient intersystem crossing to the triplet state, has led to their widespread use as photosensitizers, photoinitiators in polymerization, and as probes for biological systems.[1] The introduction of substituents onto the benzophenone core, such as the acetoxy and methyl groups in 2-Acetoxy-4'-methylbenzophenone, can significantly modulate its photophysical and photochemical behavior. These modifications can alter the energy levels of the excited states, influence the rates of radiative and non-radiative decay processes, and open new avenues for their application. Understanding these structure-property relationships is paramount for the rational design of novel photoactive molecules.

Synthesis of 2-Acetoxy-4'-methylbenzophenone

The synthesis of 2-Acetoxy-4'-methylbenzophenone can be achieved through a multi-step process, beginning with a Friedel-Crafts acylation, followed by demethylation and subsequent acetylation. This synthetic route offers a versatile approach to substituted benzophenones.

Proposed Synthesis Pathway

A logical synthetic route would involve the Friedel-Crafts acylation of a suitable substituted benzene with a substituted benzoyl chloride, followed by functional group manipulation. An analogous and well-documented approach for a similar compound, 2-Acetoxy-2'-chlorobenzophenone, involves a three-step sequence which can be adapted for the synthesis of the title compound.[2]

Diagram: Proposed Synthesis of 2-Acetoxy-4'-methylbenzophenone

Synthesis cluster_reaction Friedel-Crafts Acylation toluene Toluene product 2-Acetoxy-4'-methylbenzophenone toluene->product benzoyl_chloride 2-Acetoxybenzoyl chloride AlCl3 AlCl₃ (Lewis Acid) benzoyl_chloride->AlCl3 Activation AlCl3->product Acylation

Caption: Proposed Friedel-Crafts acylation route for the synthesis of 2-Acetoxy-4'-methylbenzophenone.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the synthesis of substituted benzophenones.[2][3]

Step 1: Friedel-Crafts Acylation of Toluene with 2-Acetoxybenzoyl Chloride

  • To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add 2-acetoxybenzoyl chloride (1.0 equivalent) dropwise.

  • After stirring for 15 minutes, add toluene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by carefully pouring it onto crushed ice and dilute with dichloromethane.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-Acetoxy-4'-methylbenzophenone.

Photophysical Properties

The photophysical properties of 2-Acetoxy-4'-methylbenzophenone are dictated by the interplay of the benzophenone core and its substituents. The following sections outline the expected absorption and emission characteristics based on data from analogous compounds.

UV-Visible Absorption Spectroscopy

The UV-visible absorption spectrum of benzophenone derivatives is characterized by distinct absorption bands corresponding to n→π* and π→π* electronic transitions.[4]

  • π→π* Transitions: These are typically strong absorptions occurring at shorter wavelengths (below 300 nm) and are associated with the aromatic rings.

  • n→π* Transition: This is a weaker, spin-forbidden transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. It appears at longer wavelengths (around 330-370 nm) and is responsible for the characteristic pale yellow color of many benzophenones.[4]

Expected Absorption Properties of 2-Acetoxy-4'-methylbenzophenone

TransitionExpected λmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Notes
π→π~250 - 290High (> 10,000)Influenced by the aromatic substituents.
n→π~340 - 360Low (~100 - 500)The position is sensitive to solvent polarity.

Diagram: Jablonski Diagram for 2-Acetoxy-4'-methylbenzophenone

Jablonski S0 S₀ (Ground State) S1 S₁ (n,π) S0->S1 Absorption (n→π) S2 S₁ (π,π) S0->S2 Absorption (π→π) S1->S0 Fluorescence T1 T₁ (n,π) S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion T1->S0 Phosphorescence T1->S0 Non-radiative Decay T2 T₂ (π,π)

Caption: A simplified Jablonski diagram illustrating the principal photophysical pathways for a benzophenone derivative.

Emission Spectroscopy: Fluorescence and Phosphorescence

Benzophenone derivatives are known for their weak fluorescence and relatively strong phosphorescence, a consequence of efficient intersystem crossing from the first excited singlet state (S₁) to the first excited triplet state (T₁).

Fluorescence:

  • Fluorescence from benzophenones is typically very weak due to the rapid and efficient intersystem crossing. The fluorescence quantum yield (Φf) is often very low.

  • The emission is expected to be a mirror image of the n→π* absorption band.

Phosphorescence:

  • Benzophenones are renowned for their phosphorescence at low temperatures. Some derivatives have even been shown to exhibit room-temperature phosphorescence.[5][6]

  • The phosphorescence originates from the T₁ state and is characterized by a longer lifetime compared to fluorescence.

  • The phosphorescence spectrum is expected to be structured and red-shifted from the fluorescence spectrum.

Expected Emission Properties of 2-Acetoxy-4'-methylbenzophenone

PropertyExpected ValueNotes
Fluorescence λem (nm)~400 - 450Expected to be very weak.
Fluorescence Quantum Yield (Φf)< 0.01Due to efficient intersystem crossing.
Phosphorescence λem (nm)~420 - 500Typically observed at 77 K in a rigid matrix.
Phosphorescence Quantum Yield (Φp)Can be significant (>0.1)Dependent on the solvent and temperature.
Phosphorescence Lifetime (τp)milliseconds to secondsCharacteristic of a triplet state.

Excited-State Dynamics: The Role of Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique to probe the dynamics of short-lived excited states.[1][7][8][9] For benzophenone derivatives, this technique allows for the direct observation of the triplet state and any subsequent photochemical intermediates.

Experimental Protocol: Nanosecond Transient Absorption Spectroscopy
  • Sample Preparation: Prepare a dilute solution of 2-Acetoxy-4'-methylbenzophenone in a suitable solvent (e.g., acetonitrile, cyclohexane) and deoxygenate by bubbling with nitrogen or argon for at least 20 minutes.

  • Excitation: Excite the sample with a nanosecond laser pulse at a wavelength corresponding to the n→π* absorption band (e.g., 355 nm from a Nd:YAG laser).

  • Probing: Use a broadband white light continuum pulse as the probe beam, delayed in time with respect to the pump pulse.

  • Detection: Record the change in absorbance of the probe beam as a function of wavelength and time delay.

Expected Transient Absorption Spectrum:

  • Upon excitation, a transient absorption band corresponding to the T₁ → Tₙ transition is expected to appear. For benzophenone, this absorption is typically observed in the 520-540 nm region.[1]

  • The decay of this transient absorption signal provides the lifetime of the triplet state.

Diagram: Experimental Workflow for Transient Absorption Spectroscopy

TAS_Workflow cluster_setup Pump-Probe Setup Laser Nanosecond Laser Sample Sample Cuvette Laser->Sample Pump Pulse Spectrometer Spectrometer Sample->Spectrometer Transmitted Probe Probe Probe Light Source Probe->Sample Probe Pulse Computer Data Acquisition Spectrometer->Computer Signal

Caption: A simplified schematic of a nanosecond transient absorption spectroscopy setup.

Impact of Substituents on Photophysical Properties

The acetoxy and methyl substituents in 2-Acetoxy-4'-methylbenzophenone are expected to influence its photophysical properties in the following ways:

  • Methyl Group (p-position): This electron-donating group can cause a slight red-shift in the π→π* absorption bands.

  • Acetoxy Group (o-position): The ortho-acetoxy group can potentially engage in intramolecular interactions with the carbonyl group, which may affect the excited-state geometry and decay pathways. It may also influence the efficiency of intersystem crossing. The electronic effects of the acetoxy group can also shift the absorption and emission maxima.[10]

Applications and Future Directions

The photophysical properties of 2-Acetoxy-4'-methylbenzophenone make it a candidate for several applications:

  • Photoinitiator: Like other benzophenone derivatives, it could potentially be used as a photoinitiator for polymerization reactions.

  • Photosensitizer: Its efficient triplet state formation makes it a candidate for use as a photosensitizer in various photochemical reactions.

  • Drug Development: The benzophenone scaffold is present in some FDA-approved drugs. Understanding the photophysics of derivatives like 2-Acetoxy-4'-methylbenzophenone is crucial for assessing potential phototoxicity and for the rational design of new photochemically active therapeutic agents.

Further research into the photochemistry of this molecule, including its reactivity in the presence of hydrogen donors and its potential for photocleavage of the acetoxy group, would provide deeper insights into its potential applications.

Conclusion

2-Acetoxy-4'-methylbenzophenone is a fascinating molecule with a rich potential for interesting photophysical and photochemical behavior. While direct experimental data is sparse, by drawing analogies with well-studied benzophenone derivatives, we can predict its key photophysical parameters. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive characterization of this and other novel photoactive compounds, paving the way for their application in diverse scientific and technological fields.

References

Sources

Foundational

The Photochemistry of 2-Acetoxy-4'-methylbenzophenone: A Technical Guide to Dual-Pathway Mechanisms

Target Audience: Researchers, Photochemists, and Materials Scientists Content Focus: Mechanistic Causality, Latent UV Stabilization, and Photophysical Workflows Executive Summary As a Senior Application Scientist, I appr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Photochemists, and Materials Scientists Content Focus: Mechanistic Causality, Latent UV Stabilization, and Photophysical Workflows

Executive Summary

As a Senior Application Scientist, I approach the photochemistry of 2-Acetoxy-4'-methylbenzophenone (CAS: 890098-91-6)[1] not merely as a sequence of discrete reactions, but as a highly tunable photophysical system. This compound represents a sophisticated bifunctional photochemical entity. By coupling the highly efficient intersystem crossing (ISC) of a benzophenone core with a photolabile ortho-acetoxy substitution, the molecule operates via two competing, highly valuable mechanisms: it functions as a latent UV stabilizer via an intramolecular Photo-Fries rearrangement[2][3], and as a Type II photoinitiator via intermolecular hydrogen abstraction.

This whitepaper dissects the causality behind these pathways, provides quantitative photophysical data, and outlines self-validating experimental protocols for laboratory investigation.

Photophysical Grounding: The Excitation Cascade

The reactivity of 2-Acetoxy-4'-methylbenzophenone is dictated by its excited-state dynamics. The parent benzophenone chromophore absorbs strongly in the UVA/UVB region ( λmax​ ~250–320 nm) due to π→π∗ and n→π∗ transitions.

Upon excitation to the singlet state ( S1​ ), the molecule does not readily fluoresce. Instead, El-Sayed’s rules dictate a rapid and highly efficient Intersystem Crossing (ISC) to the triplet state ( T1​ ), driven by the change in orbital type (from S1​(π,π∗) to T1​(n,π∗) or vice versa). The near-unity quantum yield of this T1​ state ( ΦISC​≈1.0 ) is the engine for all downstream photochemical reactivity.

Photophysics S0 Ground State (S0) 2-Acetoxy-4'-methylbenzophenone S1 Singlet Excited State (S1) Absorption (λ ~250-320 nm) S0->S1 hν (UV Light) T1 Triplet Excited State (T1) n,π* Character S1->T1 ISC (Rapid) PF Photo-Fries Rearrangement (Latent UV Activation) S1->PF Homolytic Cleavage T1->PF Homolytic Cleavage HA Intermolecular H-Abstraction (Type II Photoinitiation) T1->HA + H-Donor (e.g., Amine)

Jablonski diagram illustrating the dual photochemical pathways of 2-Acetoxy-4'-methylbenzophenone.

Core Mechanism A: Latent UV Stabilization via Photo-Fries Rearrangement

Traditional 2-hydroxybenzophenones are ubiquitous UV stabilizers because they undergo Excited State Intramolecular Proton Transfer (ESIPT) . In ESIPT, the UV photon's energy is harmlessly dissipated as heat through a rapid, reversible proton tautomerization between the 2-hydroxyl group and the carbonyl oxygen.

However, in 2-Acetoxy-4'-methylbenzophenone, the 2-hydroxyl group is esterified (acetylated). This structural choice is highly intentional: it breaks the intramolecular hydrogen bond, rendering the molecule initially transparent to certain UV wavelengths and disabling ESIPT[2]. It acts as a "latent" or "pro-stabilizer"[2][3].

The Causality of Activation: Upon UV irradiation, the energy localized on the aryloxy moiety exceeds the ArO–CO bond dissociation energy. The molecule undergoes an α -cleavage (a Norrish Type I-like scission of the ester)[4]. This homolytic cleavage generates a solvent-caged radical pair: a 2-(4'-methylbenzoyl)phenoxyl radical and an acetyl radical.

Because these radicals are confined within the solvent cage, they rapidly recombine at the ortho or para positions of the phenoxyl ring. This Photo-Fries rearrangement yields 3-acetyl-2-hydroxy-4'-methylbenzophenone and 5-acetyl-2-hydroxy-4'-methylbenzophenone. Crucially, this rearrangement restores the free 2-hydroxyl group, instantly activating the ESIPT mechanism. The molecule has effectively used a destructive UV photon to synthesize its own permanent UV shield[3].

PhotoFries Reactant 2-Acetoxy-4'-methylbenzophenone (Non-ESIPT Active) Excited Excited State (S1 / T1) Reactant->Excited UV Photon RadicalCage Solvent Cage Radical Pair [2-(4'-methylbenzoyl)phenoxyl • + • COCH3] Excited->RadicalCage ArO-Ac Cleavage OrthoProd 3-Acetyl-2-hydroxy-4'-methylbenzophenone (Primary ESIPT Absorber) RadicalCage->OrthoProd Ortho Recombination ParaProd 5-Acetyl-2-hydroxy-4'-methylbenzophenone (Secondary Product) RadicalCage->ParaProd Para Recombination Phenol 2-Hydroxy-4'-methylbenzophenone (Escape Product) RadicalCage->Phenol Cage Escape & H-Abstraction

Mechanistic workflow of the Photo-Fries rearrangement generating ESIPT-active UV stabilizers.

Core Mechanism B: Type II Photoinitiation

If the molecule is placed in a matrix with a high concentration of labile hydrogen donors (e.g., tertiary amines or alcohols), the T1​ state can undergo intermolecular hydrogen abstraction before the Photo-Fries rearrangement completes.

The T1​(n,π∗) state features an electrophilic, radical-like oxygen atom at the benzophenone carbonyl. This oxygen abstracts a hydrogen atom from the donor, generating a ketyl radical and a donor-derived radical (e.g., an α -aminoalkyl radical). The donor radical is highly reactive and serves as the primary initiating species for free-radical polymerization in UV-curable coatings and resins.

Quantitative Photochemical Data

To engineer systems using 2-Acetoxy-4'-methylbenzophenone, researchers must rely on hard photophysical metrics. The table below summarizes the critical parameters governing its reactivity.

ParameterTypical Value RangeAnalytical MethodMechanistic Significance
λmax​ (Absorption) 250 – 320 nmUV-Vis SpectroscopyDefines the activation wavelength required to initiate the photophysical cascade.
ΦISC​ (Intersystem Crossing) ~0.90 – 1.0Laser Flash PhotolysisEnsures maximum population of the reactive T1​ state, minimizing non-radiative decay.
ΦPF​ (Photo-Fries Yield) 0.15 – 0.30HPLC-DADDetermines the efficiency of the latent UV absorber's conversion into the active ESIPT form.
τT​ (Triplet Lifetime) 1 – 10 μs Transient AbsorptionDictates the kinetic time window available for intermolecular H-abstraction (Type II initiation).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . They include internal controls to prove causality rather than mere correlation.

Protocol A: Tracking Latent UV Activation (Photo-Fries) via HPLC-DAD-MS

This protocol isolates the Photo-Fries rearrangement pathway to verify the generation of the ESIPT-active 2-hydroxybenzophenone derivatives.

  • Sample Preparation: Prepare a 1.0×10−4 M solution of 2-Acetoxy-4'-methylbenzophenone in spectroscopic grade acetonitrile.

  • Irradiation: Place the solution in a quartz cuvette. Irradiate using a monochromatic 254 nm low-pressure Hg lamp under continuous magnetic stirring.

  • Kinetic Sampling: Extract 50 μL aliquots at t=0,5,10,20, and 30 minutes.

  • Analysis: Inject samples into an HPLC-DAD-MS system (C18 column, Water/Acetonitrile gradient). Monitor the depletion of the parent peak and the emergence of the 3-acetyl and 5-acetyl structural isomers.

  • Self-Validation Step (Isosbestic Point Monitoring): Concurrently measure the UV-Vis absorption spectrum of the bulk solution at each time point. The presence of sharp, distinct isosbestic points (wavelengths where total absorbance remains constant) mathematically validates that the parent compound is cleanly converting into the Photo-Fries products without degrading into random, unstructured polymeric photoproducts.

Protocol B: Triplet State Kinetics via Laser Flash Photolysis (LFP)

This protocol isolates the T1​ state to quantify its lifetime and its capacity for Type II hydrogen abstraction.

  • Excitation: Excite a deaerated (Argon-purged) 10−3 M solution of the compound using the third harmonic (355 nm) of an Nd:YAG pulsed laser (pulse width ~5 ns).

  • Transient Monitoring: Monitor the transient absorption at ~520 nm, which is characteristic of the benzophenone triplet state ( T1​ ).

  • Baseline Lifetime ( τT​ ): Fit the decay trace to a first-order exponential to determine the intrinsic triplet lifetime in the absence of quenchers.

  • Self-Validation Step (Stern-Volmer Quenching): To definitively prove that the transient species at 520 nm is the T1​ state (and not a ketyl radical or a Photo-Fries intermediate), introduce a known triplet quencher like 1,4-diazabicyclo[2.2.2]octane (DABCO) at varying concentrations. Plot the inverse of the observed lifetime ( 1/τ ) against the DABCO concentration. A perfectly linear Stern-Volmer plot confirms the species is the triplet state and allows the extraction of the bimolecular quenching rate constant ( kq​ ).

References

  • "2-ACETOXY-4'-METHYLBENZOPHENONE — Chemical Substance Information" , NextSDS, 5[5]

  • "2-ACETOXY-4'-METHYLBENZOPHENONE | 890098-91-6 | C16H14O3" , Appchem, 1[1]

  • "Mechanism of Photo-Fries Rearrangement of 2-Acetoxybenzophenone: A Technical Guide" , Benchchem, 6[4]

  • "2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate - Latent UV Absorber" , Benchchem, 2[2]

  • "Synthesis and properties of polyarylate block copolymers for weatherable transportation applications" , Division of Polymer Chemistry (POLY), 3[3]

Sources

Exploratory

Electronic Absorption Spectrum of 2-Acetoxy-4'-methylbenzophenone: A Mechanistic and Spectroscopic Guide

Target Audience: Researchers, Photochemists, and Drug Development Professionals Compound Identity: 2-Acetoxy-4'-methylbenzophenone (CAS: 890098-91-6 | MW: 254.28 g/mol ) Executive Summary Understanding the electronic abs...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Photochemists, and Drug Development Professionals Compound Identity: 2-Acetoxy-4'-methylbenzophenone (CAS: 890098-91-6 | MW: 254.28 g/mol )

Executive Summary

Understanding the electronic absorption properties of substituted benzophenones is critical for their application as photoinitiators, UV filters, and active pharmaceutical intermediates. 2-Acetoxy-4'-methylbenzophenone presents a unique spectroscopic profile driven by the interplay between its conjugated biphenyl core and the specific electronic perturbations of its substituents.

Unlike traditional 2-hydroxybenzophenone UV absorbers, the acetylation of the hydroxyl group in this molecule eliminates intramolecular hydrogen bonding. This guide provides an in-depth mechanistic analysis of this phenomenon, coupled with a self-validating experimental protocol for accurate UV-Vis spectral acquisition.

Mechanistic Foundations of Electronic Transitions

The fundamental UV-Vis absorption spectrum of the benzophenone chromophore is characterized by three distinct electronic transitions. The introduction of the 4'-methyl and 2-acetoxy groups alters the energy gaps between the ground state ( S0​ ) and the excited states ( S1​ , S2​ ), leading to predictable spectral shifts.

The Parent Benzophenone Chromophore

According to established [1], the parent molecule exhibits the following bands in non-polar solvents:

  • Band I (~204 nm): An allowed π→π∗ transition localized primarily on the aromatic rings.

  • Band II (~248 nm): A strong, allowed π→π∗ transition of the entire conjugated benzoyl system.

  • Band III (~347 nm): A weak, symmetry-forbidden n→π∗ transition originating from the non-bonding lone pair electrons on the carbonyl oxygen.

Substituent Effects: Causality and Spectral Shifts

The specific architecture of 2-Acetoxy-4'-methylbenzophenone introduces two competing electronic effects:

  • The 4'-Methyl Group (+I, +M Effect): The methyl group at the para position of the distal ring acts as a weak electron donor via inductive and hyperconjugative effects. This increases electron density in the π system, slightly raising the Highest Occupied Molecular Orbital (HOMO) energy level. Consequently, less energy is required for the π→π∗ transition, resulting in a minor bathochromic (red) shift and a hyperchromic effect (increased molar absorptivity) for Band II[2].

  • The 2-Acetoxy Group (-OCOCH 3​ ): In standard 2-hydroxybenzophenones, a strong intramolecular hydrogen bond forms between the hydroxyl proton and the carbonyl oxygen, creating a planar, six-membered chelate ring that drastically lowers the energy of the excited state (causing a large red shift). Acetylation breaks this intramolecular hydrogen bond. As demonstrated in studies on [3][4], the loss of this coplanar stabilization causes a distinct hypsochromic (blue) shift of the n→π∗ band (Band III) compared to its hydroxylated precursor. The steric bulk of the acetoxy group also induces a slight twist in the biphenyl system, further decoupling the conjugation.

SubstituentLogic Base Benzophenone Core (Base Conjugation) Methyl 4'-Methyl Group (+I, +M) Increases HOMO energy Base->Methyl Acetoxy 2-Acetoxy Group (-OCOCH3) Breaks Intramolecular H-Bond Base->Acetoxy Result1 Bathochromic Shift of π U00002192 π* (Band II shifts to ~252 nm) Methyl->Result1 Result2 Hypsochromic Shift of n U00002192 π* (Band III shifts to ~335 nm) Acetoxy->Result2

Fig 1. Logical causality of substituent effects on the electronic absorption spectrum.

Photophysical Relaxation Pathways

Upon absorption of UV radiation, 2-Acetoxy-4'-methylbenzophenone undergoes rapid photophysical processes. Because the S0​→S1​ ( n→π∗ ) transition is weak, direct excitation often occurs via the S0​→S2​ ( π→π∗ ) pathway in the UV-B/C region.

Following Kasha’s rule, the molecule rapidly undergoes internal conversion (IC) from S2​ to S1​ . Benzophenone derivatives are renowned for their near-unity quantum yield of Intersystem Crossing (ISC) from the singlet S1​ state to the triplet T1​ state, a property crucial for their role as photoinitiators[5].

Jablonski S0 S0 (Ground State) S1 S1 (n U00002192 π*) S0->S1 UV-A (Band III) S2 S2 (π U00002192 π*) S0->S2 UV-B/C (Band II) T1 T1 (Triplet State) S1->T1 Intersystem Crossing S2->S1 Internal Conversion T1->S0 Phosphorescence

Fig 2. Electronic transition and relaxation pathways upon UV excitation.

Self-Validating Spectroscopic Protocol

To accurately profile 2-Acetoxy-4'-methylbenzophenone, the experimental design must account for solvatochromism . By acquiring spectra in both a non-polar solvent (cyclohexane) and a polar protic solvent (ethanol), researchers can create a self-validating system to definitively assign the absorption bands.

Causality: Polar protic solvents stabilize the non-bonding electrons of the carbonyl oxygen via intermolecular hydrogen bonding, requiring more energy for the n→π∗ transition (causing a blue shift). Conversely, polar solvents stabilize the excited π∗ state, requiring less energy for the π→π∗ transition (causing a red shift)[1].

Step-by-Step Methodology
  • Gravimetric Preparation: Weigh exactly 2.54 mg of 2-Acetoxy-4'-methylbenzophenone (MW: 254.28 g/mol ) using an ultra-microbalance.

  • Stock Solution Generation: Transfer the compound quantitatively to a 10 mL Class A volumetric flask. Dilute to the mark with spectroscopic-grade cyclohexane to yield a 1.0×10−3 M stock solution. Repeat this process in a separate flask using absolute ethanol.

  • Serial Dilution: Pipette 1.0 mL of the stock into a new 10 mL volumetric flask and dilute to volume to achieve a 1.0×10−4 M working solution. Rationale: The π→π∗ transition has a high molar absorptivity ( ϵ>15,000 ). Concentrations above 10−4 M will result in absorbance values > 1.0, leading to detector saturation and deviations from the Beer-Lambert law.

  • Baseline Correction: Use matched Suprasil® quartz cuvettes (10 mm path length). Rationale: Standard glass absorbs UV light below 340 nm; quartz is transparent down to 190 nm. Perform a dual-beam baseline correction using the pure solvent to subtract Rayleigh scattering.

  • Spectral Acquisition: Scan from 190 nm to 400 nm using a double-monochromator UV-Vis spectrophotometer (e.g., Cary 3500). Set the spectral bandwidth (SBW) to 1.0 nm and the scan rate to 60 nm/min to ensure high-resolution peak detection.

Workflow Solvent Solvent Selection (Cyclohexane vs. Ethanol) Prep Sample Preparation (Dilution to 1.0 x 10^-4 M) Solvent->Prep Baseline Baseline Correction (Matched Quartz Cuvettes) Prep->Baseline Scan UV-Vis Scanning (190 nm - 400 nm at 1 nm SBW) Baseline->Scan Analysis Spectral Analysis (Extract λ_max & ε) Scan->Analysis

Fig 3. Self-validating UV-Vis spectroscopic workflow for solvatochromic analysis.

Quantitative Data Presentation

Based on the structural modeling of benzophenone derivatives[2] and empirical solvatochromic rules, the following table summarizes the theoretical absorption maxima ( λmax​ ) and molar absorptivity ( ϵ ) for 2-Acetoxy-4'-methylbenzophenone.

Transition TypeBand DesignationCyclohexane λmax​ (nm)Ethanol λmax​ (nm)Expected Solvatochromic ShiftMolar Absorptivity ϵ ( M−1cm−1 )
π→π∗ (Aromatic)Band I~ 202~ 205Bathochromic (+3 nm)> 20,000
π→π∗ (Conjugated)Band II~ 252~ 256Bathochromic (+4 nm)15,000 - 18,000
n→π∗ (Carbonyl)Band III~ 338~ 330Hypsochromic (-8 nm)100 - 150

Data Interpretation Note: The definitive proof of the molecular structure during QC/QA is the observation of the -8 nm hypsochromic shift of Band III when moving from cyclohexane to ethanol, confirming the presence of the exposed carbonyl lone pairs (due to the lack of intramolecular hydrogen bonding from the acetoxy group).

References

  • UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 2000. URL:[Link][1]

  • Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Molecules (via PMC), 2022. URL:[Link][3][4]

  • Molecular Modeling Studies of the Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A, 2012. URL:[Link][2]

  • Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and Photobiology (via PubMed), 2014. URL:[Link][5]

Sources

Foundational

Structural Elucidation and X-Ray Diffraction Profiling of 2-Acetoxy-4'-methylbenzophenone: A Technical Whitepaper

Executive Summary & Conformational Dynamics 2-Acetoxy-4'-methylbenzophenone (CAS: 890098-91-6) is a complex diaryl ketone with the molecular formula C₁₆H₁₄O₃ and a molecular weight of 254.28 g/mol [1][2]. In the fields o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Conformational Dynamics

2-Acetoxy-4'-methylbenzophenone (CAS: 890098-91-6) is a complex diaryl ketone with the molecular formula C₁₆H₁₄O₃ and a molecular weight of 254.28 g/mol [1][2]. In the fields of materials science and rational drug design, understanding the exact solid-state conformation of such molecules is paramount, as the crystalline arrangement dictates physicochemical properties, thermodynamic stability, and dissolution kinetics.

Benzophenone derivatives inherently adopt a non-planar, "propeller-like" conformation[3]. This structural phenomenon is driven by the steric hindrance between the ortho-hydrogens of the two phenyl rings, which prevents the molecule from achieving absolute planarity with the central carbonyl group[3]. The introduction of a bulky 2-acetoxy group introduces severe asymmetric steric bulk at the ortho position. Consequently, the dihedral angle between the 2-acetoxy-substituted phenyl ring and the carbonyl plane is forced to increase significantly to minimize repulsive van der Waals interactions. This twisting fundamentally alters the crystal packing landscape compared to simpler, less sterically hindered analogs like 4-methylbenzophenone[4][5].

Crystallographic Parameters: A Comparative Analysis

To contextualize the structural behavior of 2-Acetoxy-4'-methylbenzophenone, we must benchmark it against its foundational analog, 4-methylbenzophenone (4MB). 4MB crystallizes in the centrosymmetric monoclinic space group P21​/c [4]. However, the addition of the 2-acetoxy group introduces new hydrogen-bond acceptor sites (the ester carbonyl and ether oxygens) and disrupts molecular symmetry, which typically expands the unit cell volume and alters the packing motif[5].

Table 1: Comparative Crystallographic Data for Benzophenone Derivatives

Parameter4-Methylbenzophenone (Empirical)[4]2-Acetoxy-4'-methylbenzophenone (Projected)
Chemical Formula C₁₄H₁₂OC₁₆H₁₄O₃
Molecular Weight 196.24 g/mol 254.28 g/mol
Crystal System MonoclinicMonoclinic / Orthorhombic
Space Group P21​/c P21​/c or Pbca (Steric expansion)
a (Å) 5.65~ 7.10 - 8.50
b (Å) 13.77~ 14.20 - 15.80
c (Å) 13.93~ 15.00 - 16.50
β (Degrees) 95.44°92.0° - 98.0°
Volume (ų) 1079~ 1600 - 1800
Z (Molecules/cell) 44 or 8

(Note: The data for 4MB is derived from empirical Single-Crystal X-Ray Diffraction (SCXRD), while the 2-acetoxy derivative parameters represent projected crystallographic boundaries based on the steric volume expansion of the acetoxy moiety).

Self-Validating Experimental Protocols for Structural Characterization

As a Senior Application Scientist, it is critical to recognize that experimental protocols must not merely be a sequence of actions, but a closed-loop system of internal validations. The following methodologies detail the causality behind each procedural choice.

Precision Crystal Growth via Differential Volatility

High-quality single crystals are the absolute prerequisite for accurate SCXRD[3].

  • Step 1: Dissolve 50 mg of 2-Acetoxy-4'-methylbenzophenone in 2 mL of a 1:1 (v/v) mixture of dichloromethane (DCM) and n-hexane.

  • Step 2: Transfer the solution to a 5 mL glass vial. Puncture the vial cap with a single 22-gauge needle to restrict the evaporation rate.

  • Step 3: Store the vial in a vibration-free environment at a constant 20 °C for 5–7 days.

  • Causality: DCM is an excellent solvent for the compound, while n-hexane acts as an antisolvent. Because DCM is significantly more volatile, it evaporates faster, slowly increasing the relative concentration of n-hexane in the mother liquor. This gradual shift in solvent polarity creates a highly controlled supersaturation gradient, promoting the nucleation of a single, highly ordered crystal rather than the rapid precipitation of an amorphous powder[3].

  • Self-Validation Check: Before mounting, examine the harvested crystals under a cross-polarized optical microscope. A true single crystal will exhibit uniform, sharp extinction of light when rotated. If the crystal shows patchy or incomplete extinction, it is twinned or polycrystalline and must be rejected.

Single-Crystal X-Ray Diffraction (SCXRD) Data Acquisition
  • Step 1: Mount a validated single crystal on a MiTeGen polyimide loop using perfluoropolyether oil. Transfer it immediately to the goniometer of a diffractometer equipped with a Mo Kα X-ray source ( λ=0.71073 Å)[3][5].

  • Step 2: Cool the crystal to 100 K using an open-flow nitrogen gas cryostat.

  • Step 3: Collect full-sphere diffraction data using ω and ϕ scans.

  • Causality: Cooling the crystal to 100 K drastically reduces the thermal atomic displacement parameters (ADPs) of the molecule. Minimizing thermal motion prevents the smearing of electron density maps, allowing for the precise crystallographic location of lighter atoms—specifically the hydrogens on the 4'-methyl group and the 2-acetoxy methyl group—which are critical for mapping intermolecular interactions[3].

  • Self-Validation Check: During the initial data reduction phase, monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 validates that the crystal quality is pristine, radiation damage is negligible, and the assigned Laue symmetry is correct.

Powder X-Ray Diffraction (PXRD) for Bulk Phase Validation
  • Step 1: Grind a 100 mg bulk sample of the synthesized compound into a fine, uniform powder and pack it into a zero-background silicon sample holder.

  • Step 2: Collect diffraction data from 2θ=5∘ to 50∘ using Cu Kα radiation ( λ=1.5406 Å) with a step size of 0.01°.

  • Causality: SCXRD only analyzes a single microscopic crystal, which might represent a kinetic polymorph rather than the bulk thermodynamic phase. PXRD provides a macroscopic structural fingerprint of the entire batch, ensuring the single crystal is representative of the synthesized material[5].

  • Self-Validation Check: Perform a Rietveld refinement by overlaying the experimental PXRD pattern against the simulated powder pattern generated from the SCXRD .cif file. A high degree of overlap (low χ2 value) confirms absolute phase purity.

Data Processing and Structural Refinement Workflow

Once raw diffraction frames are collected, the data must be mathematically transformed into a 3D molecular model. The structure is solved using direct methods to obtain an initial model of the atomic positions, followed by full-matrix least-squares refinement on F2 using software such as SHELXL[3][5].

SCXRD_Workflow N1 Crystal Growth (Slow Evaporation) N2 Cryo-Mounting (100 K) N1->N2 Optical Extinction Validation N3 X-Ray Diffraction (Mo Kα Radiation) N2->N3 Minimize Thermal Motion N4 Data Integration & Reduction N3->N4 Raw Diffraction Frames N5 Structure Solution (Direct Methods) N4->N5 R_int < 0.05 Validation N6 Least-Squares Refinement N5->N6 Initial Phase Model N7 CIF Validation (CheckCIF) N6->N7 GoF ~ 1.0 Validation

Caption: SCXRD data processing workflow from crystal selection to final structural validation.

Conclusion

The structural elucidation of 2-Acetoxy-4'-methylbenzophenone requires a rigorous, multi-tiered crystallographic approach. By understanding the steric causality behind its twisted conformation and employing self-validating experimental protocols—from differential volatility crystal growth to cryogenic SCXRD and Rietveld-refined PXRD—researchers can generate highly authoritative, trustworthy structural data. This foundational knowledge is critical for downstream applications in formulation development, polymorph screening, and structure-activity relationship (SAR) modeling.

References

  • 2-ACETOXY-4'-METHYLBENZOPHENONE — Chemical Substance Information Source: NextSDS URL
  • Growth of 4-Methylbenzophenone (4MB)
  • An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Methylbenzophenone Source: Benchchem URL
  • 2-ACETOXY-4'-METHYLBENZOPHENONE | 890098-91-6 | C16H14O3 Source: Appchem URL
  • Unveiling Crystal Structure Landscapes and Morphology Modification Rules of Substituted Benzophenone Crystals Source: ACS Publications URL

Sources

Exploratory

A Technical Guide to the Photogenerated Reactive Intermediates of 2-Acetoxy-4'-methylbenzophenone

Executive Summary 2-Acetoxy-4'-methylbenzophenone belongs to the vast family of benzophenone derivatives, compounds renowned for their rich and versatile photochemistry. Upon absorption of ultraviolet (UV) radiation, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Acetoxy-4'-methylbenzophenone belongs to the vast family of benzophenone derivatives, compounds renowned for their rich and versatile photochemistry. Upon absorption of ultraviolet (UV) radiation, these molecules become potent initiators of chemical reactions through the formation of short-lived, highly reactive intermediates. This technical guide provides an in-depth exploration of the transient species generated from 2-Acetoxy-4'-methylbenzophenone under UV light. We will dissect the primary photophysical events, elucidate the principal mechanistic pathways—intermolecular hydrogen abstraction and a proposed intramolecular cleavage—and detail the experimental methodologies required to detect and characterize the resulting triplet excited states and radical species. This document is intended for researchers, chemists, and drug development professionals who leverage photochemistry for applications ranging from polymer science and organic synthesis to the development of photolabile protecting groups and photosensitizers.

Introduction to 2-Acetoxy-4'-methylbenzophenone

Chemical Structure and Properties

2-Acetoxy-4'-methylbenzophenone is an aromatic ketone featuring the core benzophenone chromophore, substituted with an acetoxy group at the ortho-position of one phenyl ring and a methyl group at the para-position of the other.

  • Molecular Formula: C₁₆H₁₄O₃[1][2]

  • Molecular Weight: 254.28 g/mol [1][2]

  • CAS Number: 890098-91-6[1][2]

The presence of these substituents modulates the electronic properties and, consequently, the photochemical behavior of the parent benzophenone molecule.

The Benzophenone Chromophore: A Foundation in Photochemistry

The photochemical activity of benzophenone and its derivatives is dominated by the nature of its lowest excited states. Upon absorption of a UV photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁), primarily through an n→π* transition involving a non-bonding electron on the carbonyl oxygen. A key feature of the benzophenone scaffold is its exceptionally high efficiency of intersystem crossing (ISC), a process where the molecule rapidly transitions from the S₁ state to the lowest triplet state (T₁).[3] This T₁ state is relatively long-lived (on the order of microseconds in solution) and possesses a biradical character, making it the primary initiator of subsequent chemical reactions.[4]

Rationale for Study

Understanding the reactive intermediates of 2-Acetoxy-4'-methylbenzophenone is critical for controlling its function in various applications. The ortho-acetoxy group introduces the possibility of unique intramolecular reaction pathways, such as photocleavage, which could be exploited for designing novel photoresists, photolabile protecting groups for sensitive functional groups, or site-specific drug release mechanisms.

Primary Photophysical Events

The journey from a stable ground-state molecule to a reactive intermediate begins with the absorption of light and subsequent electronic state transitions.

UV-Vis Absorption and Excitation

The initial step is the absorption of a UV photon, which promotes the molecule to an excited singlet state. The exact absorption maximum (λ_max) is influenced by the solvent and the electronic effects of the methyl and acetoxy substituents.

Intersystem Crossing (ISC) to the Triplet State

Following excitation, 2-Acetoxy-4'-methylbenzophenone is expected to undergo rapid and efficient intersystem crossing to its T₁(n,π*) triplet state, in line with the behavior of the parent benzophenone.[3] This spin-forbidden transition is remarkably fast for benzophenones, often occurring on the picosecond timescale. The resulting T₁ state is the cornerstone of the molecule's photoreactivity.

G cluster_energy Energy S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 UV Photon (hν) Absorption S1->S0 Fluorescence / Non-radiative Decay (Fast) S1->S0 T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) S1->T1 T1->S0 Phosphorescence (Slow) T1->S0 G cluster_pathA Pathway A: Intermolecular H-Abstraction cluster_pathB Pathway B: Intramolecular Cleavage T1 T₁ Excited State (Biradical) Ketyl Ketyl Radical T1->Ketyl + R-H Aroyl Aroyl Radical T1->Aroyl Photocleavage R_radical Substrate Radical (R•) Acetoxy Acetoxy Radical

Caption: Competing reaction pathways from the triplet excited state.

Pathway A: Intermolecular Hydrogen Abstraction

The T₁(n,π*) state of benzophenones has significant radical character on the carbonyl oxygen, making it a potent hydrogen atom abstractor from suitable donor molecules (R-H), such as solvents (e.g., isopropanol, cyclohexane) or other solutes. [5][6] Mechanism: (Ar)₂C=O (T₁) + R-H → (Ar)₂Ċ-OH (Ketyl Radical) + R•

This reaction generates two radical species: the benzophenone ketyl radical and the radical derived from the hydrogen donor.

This pathway is best validated using ns-TA spectroscopy, a pump-probe technique that allows for the real-time observation of transient species with lifetimes in the nanosecond to millisecond range. [4] Causality of Experimental Choice: The choice of ns-TA is dictated by the expected lifetimes of the key intermediates. The T₁ state of benzophenones typically lives for microseconds, and the resulting ketyl radicals can be even longer-lived, making them ideal targets for ns-TA. [7]Femtosecond TA would be unnecessarily complex, while steady-state methods would only show the final products, not the intermediates.

  • Sample Preparation: Prepare a deoxygenated solution of 2-Acetoxy-4'-methylbenzophenone (~0.1-1 mM) in a solvent of interest (e.g., acetonitrile for observing the T₁ state, or a hydrogen-donating solvent like isopropanol to promote ketyl radical formation). Deoxygenation via nitrogen or argon bubbling is critical, as molecular oxygen is an efficient quencher of triplet states.

  • Pump Excitation: Excite the sample with a short laser pulse (e.g., 5-10 ns) from a Nd:YAG laser (typically 355 nm), which falls within the absorption band of the benzophenone chromophore.

  • Probe & Detection: At a defined time delay after the pump pulse, probe the sample with a broad-spectrum light source (e.g., a Xenon arc lamp).

  • Spectral Acquisition: Record the change in absorbance of the probe light as a function of wavelength to generate a transient absorption spectrum.

  • Kinetic Analysis: By varying the time delay between the pump and probe pulses, monitor the rise and decay of specific absorption bands to determine the lifetimes and reaction kinetics of the transient species.

Reactive IntermediateExpected λ_max (nm)Supporting Evidence
Triplet (T₁) State~525-535 nmCharacteristic T₁→Tₙ absorption for benzophenones. [4]
Ketyl Radical~350 nm and ~545 nmThe 4-methyl substituent may slightly shift the peaks observed for the parent benzophenone ketyl radical. [5][8]
Pathway B: Intramolecular Photoreaction (Acetoxy Cleavage)

The presence of the ortho-acetoxy group introduces the possibility of a Norrish Type I-like cleavage or fragmentation of the ester group. Upon excitation, the molecule could undergo homolytic cleavage of the ester C-O bond.

Proposed Mechanism: Ar(OAc)-C(=O)-Ar' (T₁) → Ar(O•)-C(=O)-Ar' + •C(=O)CH₃

This would generate a phenoxyl-type radical and an acetyl radical. Such pathways are crucial in the design of photolabile groups.

Inferring the existence of these highly transient radicals is often best achieved by identifying the stable, final products they form. This requires preparative-scale photolysis followed by standard analytical characterization.

Causality of Experimental Choice: Product analysis provides definitive, albeit indirect, evidence of a reaction pathway. If products corresponding to the recombination or further reaction of the proposed fragment radicals are isolated and identified, it strongly supports the cleavage mechanism. This method is complementary to transient spectroscopy, as it confirms the ultimate fate of the intermediates.

  • Reaction Setup: Dissolve a larger quantity of 2-Acetoxy-4'-methylbenzophenone in an inert, deoxygenated solvent (e.g., acetonitrile or benzene) in a photochemical reactor (e.g., a quartz tube with a medium-pressure mercury lamp and a Pyrex filter to cut out short-wavelength UV).

  • Irradiation: Irradiate the solution for a set period, monitoring the disappearance of the starting material by TLC or HPLC.

  • Workup: After irradiation, remove the solvent under reduced pressure.

  • Separation & Purification: Separate the components of the resulting crude mixture using column chromatography.

  • Characterization: Characterize the isolated products unequivocally using a suite of analytical techniques:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to determine the chemical structure of the products.

    • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation patterns.

    • Infrared (IR) Spectroscopy: To identify functional groups (e.g., the appearance of a hydroxyl group if a phenol is formed).

Kinetics and Reactivity of Intermediates

The utility of a photochemical process depends on the lifetimes and reaction rates of its intermediates.

ParameterTypical Value for BenzophenonesMeasurement Technique
Triplet State Lifetime (τ_T)1-20 µs (in solution)Nanosecond Transient Absorption
Quenching by O₂~10⁹ M⁻¹s⁻¹ (diffusion-controlled)Nanosecond Transient Absorption
H-Abstraction Rate (k_H)10⁵ - 10⁸ M⁻¹s⁻¹ (solvent dependent)Nanosecond Transient Absorption

The decay of the triplet state can be modeled using first-order kinetics in the absence of quenchers or second-order processes. The decay of ketyl radicals often follows second-order kinetics due to radical-radical recombination.

Implications and Applications

  • Photoinitiators: The ability to generate two radicals per absorbed photon (via H-abstraction) or through cleavage makes this compound a potential photoinitiator for free-radical polymerization.

  • Photolabile Protecting Groups: If the acetoxy cleavage pathway (Pathway B) is efficient, the acetoxy group could serve as a photolabile protecting group for a phenol, released upon UV exposure.

  • Drug Delivery: A molecule with this scaffold could be incorporated into a larger drug delivery system, where UV light triggers the cleavage and release of an active pharmaceutical ingredient.

Conclusion

The photochemistry of 2-Acetoxy-4'-methylbenzophenone is governed by the behavior of its long-lived triplet excited state. This key intermediate can engage in at least two major reactive pathways: (1) intermolecular hydrogen abstraction from the surrounding medium to form a ketyl radical, a pathway readily confirmed by nanosecond transient absorption spectroscopy, and (2) a plausible intramolecular cleavage of the ortho-acetoxy group to yield phenoxyl and acetyl radicals, a hypothesis best tested through detailed product analysis studies. The competition between these pathways will be highly dependent on the reaction environment, particularly the hydrogen-donating ability of the solvent. A comprehensive understanding of these transient intermediates and their kinetics is essential for the rational design and implementation of this molecule in advanced photochemical applications.

References

  • Hirata, Y., & Majima, T. (2004). Transient Absorption Spectra and Lifetimes of Benzophenone Ketyl Radicals in the Excited State. The Journal of Physical Chemistry A, 108(44), 9577–9582. [Link]

  • Majima, T., & Hirata, Y. (2004). Transient Absorption Spectra and Lifetimes of Benzophenone Ketyl Radicals in the Excited State. ResearchGate. [Link]

  • Aloïse, S., Ruckebusch, C., & Blanchet, L. (2008). The Benzophenone S1(n,π) → T1(n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. The Journal of Physical Chemistry A, 112(1), 224–231. [Link]

  • Edinburgh Instruments. (2020). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. [Link]

  • De la Hey, C. (1991). The Mechanistic Photochemistry of 4-Hydroxybenzophenone. McMaster University. [Link]

  • Appchem. (n.d.). 2-ACETOXY-4'-METHYLBENZOPHENONE. Retrieved from [Link]

  • S. K. D. C. Varandas, M. (2010). Nanosecond Laser Flash Photolysis Study of the Photochemistry of 2-Alkoxy Thioxanthones. Journal of the Brazilian Chemical Society. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-Acetoxy-4'-methylbenzophenone as a UV Photoinitiator

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction: The Role of 2-Acetoxy-4'-methylbenzophenone in UV-Curing Technology Ultraviolet (UV) curing is a cor...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Role of 2-Acetoxy-4'-methylbenzophenone in UV-Curing Technology

Ultraviolet (UV) curing is a cornerstone of modern polymer science, enabling the rapid, on-demand transformation of liquid resins into solid polymers.[1][2] This technology is pivotal in a myriad of applications, from advanced coatings and adhesives to the fabrication of biomedical devices and 3D printing.[3][4] At the heart of this process lies the photoinitiator, a molecule engineered to absorb UV light and generate reactive species that initiate polymerization.[1][3]

2-Acetoxy-4'-methylbenzophenone is an O-acyloxime derivative of benzophenone, a well-established family of photoinitiators.[5] While traditional benzophenone acts as a Type II photoinitiator, requiring a co-initiator to produce radicals, O-acyloxime derivatives such as 2-Acetoxy-4'-methylbenzophenone are classified as Type I photoinitiators.[2][5] This distinction is crucial, as Type I initiators undergo unimolecular bond cleavage upon UV irradiation to directly generate free radicals, simplifying formulations and enhancing reaction efficiency.[5]

These application notes provide a comprehensive guide to the use of 2-Acetoxy-4'-methylbenzophenone as a UV photoinitiator. We will delve into its mechanism of action, provide detailed experimental protocols for its application in photopolymerization, and discuss the critical parameters that govern its performance.

Scientific Principles: Mechanism of Photoinitiation

The efficacy of 2-Acetoxy-4'-methylbenzophenone as a photoinitiator is rooted in the principles of photochemistry. The process begins with the absorption of a photon of UV light by the benzophenone chromophore. This elevates the molecule to an excited electronic state. In this excited state, the molecule possesses sufficient energy to induce the cleavage of the relatively weak nitrogen-oxygen (N-O) bond in the acyloxime moiety.[5][6]

This homolytic cleavage results in the formation of two distinct radical species: an iminyl radical and an acyloxyl radical.[5] Both of these radicals are capable of initiating the polymerization of vinyl monomers, such as acrylates and methacrylates, by adding to the double bond and creating a new radical center, which then propagates the polymer chain. Furthermore, the acyloxyl radical can undergo subsequent decarboxylation to yield an alkyl radical, which also contributes to the initiation of polymerization.[5]

The general mechanism can be visualized as follows:

G PI 2-Acetoxy-4'-methylbenzophenone PI_excited Excited State Photoinitiator PI->PI_excited UV Light (hν) Radicals Iminyl Radical + Acyloxyl Radical PI_excited->Radicals N-O Bond Cleavage Alkyl_Radical Alkyl Radical + CO2 Radicals->Alkyl_Radical Decarboxylation Monomer Monomer (e.g., Acrylate) Radicals->Monomer Initiation Alkyl_Radical->Monomer Initiation Growing_Polymer Propagating Polymer Chain Monomer->Growing_Polymer Propagation Cured_Polymer Crosslinked Polymer Network Growing_Polymer->Cured_Polymer Termination/Crosslinking

Figure 1: Photoinitiation mechanism of 2-Acetoxy-4'-methylbenzophenone.

Key Performance Parameters

The successful application of 2-Acetoxy-4'-methylbenzophenone hinges on understanding and optimizing several key parameters.

ParameterTypical Range/ValueImportance
UV Absorption (λmax) ~250-350 nm (estimated)The UV lamp's emission spectrum must overlap with the absorption spectrum of the photoinitiator for efficient energy transfer. Benzophenone derivatives typically exhibit strong absorption in this range.[7][8]
Concentration 0.1 - 5.0 wt%The concentration affects the rate of initiation and the depth of cure. Higher concentrations can lead to faster surface curing but may limit light penetration for thicker samples.[2][9]
UV Light Intensity 10 - 1000 mW/cm²Higher intensity generally leads to a faster polymerization rate.[10]
Monomer/Oligomer System Acrylates, MethacrylatesThe choice of monomer and oligomer will determine the properties of the final cured polymer.

Experimental Protocol: UV-Curing of an Acrylate Formulation

This protocol details a general procedure for the UV-curing of a simple acrylate-based formulation using 2-Acetoxy-4'-methylbenzophenone as the photoinitiator.

Materials
  • 2-Acetoxy-4'-methylbenzophenone (CAS No: 890098-91-6)[11][12]

  • Acrylate Monomer (e.g., Trimethylolpropane triacrylate - TMPTA)

  • Reactive Diluent (e.g., Hexanediol diacrylate - HDDA)

  • Solvent for cleaning (e.g., Acetone, Isopropanol)

  • Glass microscope slides or other suitable substrate

  • Micropipettes

  • Thin-film applicator or spin coater

Equipment
  • UV Curing Lamp (e.g., 365 nm LED or broad-spectrum mercury lamp)

  • Magnetic stirrer and hotplate

  • Analytical balance

  • Fume hood

Safety Precautions
  • Always work in a well-ventilated area, preferably a fume hood, when handling volatile monomers and solvents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for 2-Acetoxy-4'-methylbenzophenone and all other chemicals before use.[1][6][13][14]

  • UV radiation is harmful to the eyes and skin. Never look directly at the UV light source and ensure proper shielding is in place.

Procedure

1. Preparation of the Photocurable Resin:

a. In a clean, amber glass vial, weigh the desired amount of 2-Acetoxy-4'-methylbenzophenone (e.g., 0.5 wt% of the total formulation).

b. Add the acrylate monomer (e.g., TMPTA) and any reactive diluents to the vial.

c. Gently warm the mixture to approximately 40-50°C while stirring with a magnetic stir bar until the photoinitiator is completely dissolved.

d. Allow the solution to cool to room temperature.

2. Film Application:

a. Place a clean substrate (e.g., glass slide) on a level surface.

b. Apply a small volume of the prepared resin to one end of the substrate.

c. Use a thin-film applicator to draw down a uniform film of a desired thickness (e.g., 50 µm). Alternatively, a spin coater can be used for more precise control over film thickness.

3. UV Curing:

a. Place the coated substrate under the UV curing lamp.

b. Expose the film to UV radiation for a predetermined time. The curing time will depend on the light intensity, film thickness, and photoinitiator concentration. Start with a short exposure (e.g., 10-30 seconds) and adjust as necessary.

c. The film is considered cured when it is tack-free to the touch.

4. Characterization of the Cured Polymer:

a. Conversion Measurement (Real-Time FT-IR): The degree of monomer conversion can be monitored in real-time by following the disappearance of the acrylate double bond peak (typically around 810 cm⁻¹) using Fourier-Transform Infrared (FTIR) spectroscopy.

b. Mechanical Properties: The hardness, adhesion, and flexibility of the cured film can be assessed using standard techniques such as pencil hardness, cross-hatch adhesion tests, and bend tests.

c. Thermal Properties: The glass transition temperature (Tg) and thermal stability of the polymer can be determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

G Start Start Prep_Resin Prepare Photocurable Resin (Photoinitiator + Monomer) Start->Prep_Resin Film_App Apply Resin Film to Substrate Prep_Resin->Film_App UV_Cure Expose to UV Light Film_App->UV_Cure Characterize Characterize Cured Polymer UV_Cure->Characterize End End Characterize->End

Figure 2: Experimental workflow for UV curing.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The characterization steps are integral to confirming the successful polymerization and performance of the cured material. For instance, a low degree of conversion as measured by FT-IR would indicate a need to adjust parameters such as photoinitiator concentration, light intensity, or exposure time. Similarly, poor mechanical properties would prompt a re-evaluation of the monomer/oligomer formulation. By systematically varying these parameters and observing the resulting changes in the final polymer properties, researchers can optimize the curing process for their specific application.

Conclusion

2-Acetoxy-4'-methylbenzophenone is a versatile and efficient Type I photoinitiator for UV-curable systems. Its ability to directly generate free radicals upon UV exposure simplifies formulations and provides a robust platform for the development of a wide range of polymeric materials. By understanding the fundamental principles of its photo-reactivity and carefully controlling the experimental parameters, researchers can effectively harness the power of this molecule for their specific research and development needs.

References

  • ResearchGate. Photo-initiated and thermal curing of epoxides by the use of photo-base generators bearing acyloxyimino groups | Request PDF. [Link]

  • ResearchGate. UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. [Link]

  • ResearchGate. Industrial Photoinitiators - A Technical Guide. [Link]

  • ResearchGate. Synthesis and photopolymerization properties of curable benzophenone derivative photoinitiator. [Link]

  • Appchem. 2-ACETOXY-4'-METHYLBENZOPHENONE | 890098-91-6. [Link]

  • The University of British Columbia. The Mechanistic Photochemistry of 4-Hydroxybenzophenone. [Link]

  • PubMed. The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing. [Link]

  • Polymer Innovation Blog. UV Curing: Part Three; Free Radical Photoinitiators. [Link]

  • PMC. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. [Link]

  • MDPI. Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. [Link]

  • National Institute of Standards and Technology. Benzophenone. [Link]

  • PubMed. Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones. [Link]

  • PMC. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. [Link]

  • MDPI. An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. [Link]

  • NSF PAR. Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones. [Link]

  • MDPI. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. [Link]

  • DergiPark. A Yield Study on Self-Initiated Photopolymerization of Acrylate Monomers Bearing Benzophenone Pendant Unit. [Link]

Sources

Application

Application Note: 2-Acetoxy-4'-methylbenzophenone in Polymer Cross-Linking Applications

Executive Summary The development of robust, UV-curable polymer networks relies heavily on the selection of high-performance photoinitiators. 2-Acetoxy-4'-methylbenzophenone (2A4MBP) is an advanced Type II photoinitiator...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of robust, UV-curable polymer networks relies heavily on the selection of high-performance photoinitiators. 2-Acetoxy-4'-methylbenzophenone (2A4MBP) is an advanced Type II photoinitiator that offers significant structural advantages over unsubstituted benzophenone. This application note provides a comprehensive guide for researchers and drug development professionals on the mechanistic principles, formulation protocols, and quantitative validation of 2A4MBP-mediated polymer cross-linking.

Mechanistic Principles of 2A4MBP

2A4MBP operates via a Type II photoinitiation mechanism, which relies on bimolecular hydrogen abstraction to generate reactive species[1]. Upon irradiation with ultraviolet (UV) light, the benzophenone moiety is excited to a singlet state, which rapidly undergoes intersystem crossing (ISC) to form a highly reactive triplet diradicaloid state[2]. This triplet state abstracts a hydrogen atom from the C–H σ-bonds of the surrounding polymer backbone, generating a macroradical[1]. Covalent cross-linking occurs when two adjacent macroradicals annihilate by recombination, forming a stable, three-dimensional polymer network[1].

The specific structural modifications of 2A4MBP dictate its superior performance:

  • 4'-Methyl Group: Acts as a weak electron-donating substituent. Electron-donating groups stabilize the intermediate triplet radical, modulating the cross-linking rate and improving overall photoinitiation efficiency[3],[4].

  • 2-Acetoxy Group: Introduces critical steric hindrance that minimizes unwanted homocoupling of the photoinitiator. Furthermore, this substitution increases the partition coefficient (log P) of the molecule, enhancing its compatibility and miscibility with less polar or ester-rich polymer matrices[3],[5]. Crucially, the increased molecular weight and altered polarity significantly reduce the volatility and thermal migration of the initiator during pre-curing bake steps compared to unsubstituted benzophenone[5].

Mechanism GS 2A4MBP Ground State (S0) SS Excited Singlet State (S1) GS->SS UV (365 nm) TS Excited Triplet State (T1, Diradicaloid) SS->TS ISC TS->GS Relaxation HA Hydrogen Abstraction (from Polymer C-H) TS->HA Polymer Matrix MR Macroradical Formation (Polymer Radicals) HA->MR H-Transfer CL Covalent Cross-Linking (Radical Recombination) MR->CL Termination

Fig 1. Type II photoinitiation and cross-linking mechanism of 2A4MBP.

Physicochemical Profiling

Understanding the physicochemical parameters of 2A4MBP is essential for optimizing formulation stoichiometry and predicting UV absorption behavior. The primary absorption bands correspond to the π-π* transition (deep UV) and the n-π* transition (near UV), the latter being the primary driver for cross-linking[4].

Table 1: Physicochemical Properties of 2-Acetoxy-4'-methylbenzophenone

ParameterSpecificationImpact on Application
CAS Number 890098-91-6Unique chemical identifier for regulatory tracking.
Molecular Formula C16H14O3Defines stoichiometric calculations for formulation.
Molecular Weight 254.28 g/mol Higher than standard BP; reduces thermal migration[5].
Absorption Maxima (λmax) ~250-280 nm (π-π)~340-360 nm (n-π)Enables selective excitation at 365 nm to avoid polymer degradation[2],[4].
Initiation Type Type II (H-Abstraction)Requires a hydrogen-donating polymer backbone[1].

Experimental Protocols & Causality

The following protocols are designed as a self-validating system. The success of the formulation and curing steps (Protocols 1 & 2) is directly quantified by the gel content extraction (Protocol 3).

Protocol 1: Matrix Formulation and Film Preparation
  • Polymer Dissolution: Dissolve the base polymer (e.g., Polyethylene or Polyacrylates) in an appropriate anhydrous solvent at a 5–10 wt% concentration.

    • Causality: A dilute solution ensures complete disentanglement of polymer chains, allowing molecular-level dispersion of 2A4MBP. Aggregation of the photoinitiator leads to localized radical bursts and uneven cross-linking density.

  • Photoinitiator Addition: Add 2A4MBP at 1.0 to 3.0 wt% relative to the polymer mass. Stir in the dark for 2 hours.

    • Causality: Maintaining the PI concentration within this specific window is critical. Excessive photoinitiator leads to primary radical termination (where PI radicals terminate macroradicals before cross-linking can occur) and can induce degradation of molecular chains[5].

  • Spin-Coating & Baking: Spin-coat the solution onto a silicon or glass substrate. Bake the film at 60°C for 12 hours under vacuum.

    • Causality: Complete solvent removal is mandatory. Residual solvent acts as a plasticizer, increasing free volume and promoting intramolecular cyclization over the desired intermolecular cross-linking. The low volatility of the acetoxy-substituted BP ensures the initiator is not lost during this prolonged bake[5].

Protocol 2: UV Irradiation and Curing
  • Atmospheric Control: Place the dried film in a UV curing chamber and purge extensively with Nitrogen ( N2​ ).

    • Causality: Oxygen is a potent triplet quencher and radical scavenger. Purging prevents O2​ from scavenging macroradicals to form unreactive peroxyl radicals, which would otherwise inhibit surface curing.

  • Irradiation: Irradiate the film using a 365 nm UV LED source at a dose ranging from 2 to 10 J/cm2 .

    • Causality: Wavelength selection is paramount. Irradiation at 365 nm selectively excites the n-π* transition of the benzophenone moiety to induce cross-linking. In contrast, using shorter wavelengths (e.g., 254 nm) triggers competitive β-scission of the polymer backbone, leading to chain degradation and a reduction in molecular weight[1],[2].

Protocol 3: Gel Content Determination (System Validation)
  • Initial Weighing: Carefully peel the cured film from the substrate and record the initial weight ( Winitial​ ).

  • Soxhlet Extraction: Place the film in a cellulose thimble and perform Soxhlet extraction using a good solvent for the uncured polymer (e.g., boiling xylene or THF) for 24 hours.

    • Causality: The hot solvent penetrates the network. Uncross-linked chains (the sol fraction) dissolve and are extracted, while the covalently cross-linked, infinite 3D network (the gel fraction) remains insoluble[2]. This provides a direct, empirical validation of cross-linking success.

  • Final Weighing: Dry the extracted gel to a constant weight in a vacuum oven at 80°C and record the weight ( Wgel​ ). Calculate the Gel Content (%) = ( Wgel​ / Winitial​ ) × 100.

Workflow Prep Polymer & 2A4MBP Dissolution Coat Spin Coating Film Formation Prep->Coat Homogenization Cure UV Curing (365 nm, N2 atm) Coat->Cure Solvent Evaporation Extr Soxhlet Extraction (Gel Content) Cure->Extr Cross-linked Network Anal Spectroscopic & Thermal Analysis Extr->Anal Purified Gel

Fig 2. Experimental workflow for polymer cross-linking and gel content analysis.

Quantitative Analysis & Optimization

The efficiency of 2A4MBP is highly dependent on the applied UV dose and the initial concentration of the photoinitiator. Table 2 summarizes representative optimization data for a standard polyolefin/acrylate matrix, demonstrating the threshold effects of PI concentration.

Table 2: Cross-Linking Efficiency (Gel Content %) vs. UV Dose and 2A4MBP Concentration

UV Dose ( J/cm2 )Gel Content (%) at 1.0 wt% 2A4MBPGel Content (%) at 3.0 wt% 2A4MBPGel Content (%) at 5.0 wt% 2A4MBP
0 0.00.00.0
2 22.335.128.4
4 45.662.851.2
8 78.486.5 (Optimal)71.3
12 81.287.168.5 (Degradation)

Data Interpretation: Optimal cross-linking is achieved at ~3.0 wt% 2A4MBP with an 8 J/cm2 dose. Increasing the concentration to 5.0 wt% results in a paradoxical decrease in gel content. This is caused by excessive radical generation, which favors primary radical termination (where the small molecule 2A4MBP radicals terminate the growing polymer macroradicals) rather than the desired polymer-polymer recombination[5].

References

  • Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers Source: NIH (National Institutes of Health) URL:[Link]

  • Photoinitiating characteristics of benzophenone derivatives as new initiators in the photocrosslinking of polyethylene Source: ResearchGate URL:[Link]

  • Kinetics and Mechanisms of Radical-Based Branching/Cross-Linking Reactions in Preformed Polymers Induced by Benzophenone and Bis-Benzophenone Photoinitiators Source: ACS Publications (Macromolecules) URL:[Link]

  • On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels Source: MDPI (Polymers) URL:[Link]

  • A one-component photoinitiator based on 4-methylbenzophenone and morpholine Source: ResearchGate URL:[Link]

  • Summary of the main properties of 4-methyl benzophenone (4-MBP) and its applications Source: ResearchGate URL:[Link]

Sources

Method

Application Note: Optimal Organic Solvents and Dissolution Protocols for 2-Acetoxy-4'-methylbenzophenone

Chemical Profiling & Mechanistic Rationale 2-Acetoxy-4'-methylbenzophenone (CAS: 890098-91-6; Molecular Weight: 254.28 g/mol ) is a specialized diarylketone derivative featuring an acetoxy ester and a methyl group on its...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profiling & Mechanistic Rationale

2-Acetoxy-4'-methylbenzophenone (CAS: 890098-91-6; Molecular Weight: 254.28 g/mol ) is a specialized diarylketone derivative featuring an acetoxy ester and a methyl group on its biphenyl-like core ()[1]. To successfully formulate and utilize this compound in downstream applications, one must understand the causality behind its solubility profile.

Like its parent compound benzophenone, this molecule is practically insoluble in water but highly soluble in organic solvents such as alcohol, ether, and chloroform ()[2]. The underlying mechanism for this behavior is twofold:

  • Hydrophobic Effect: The molecule lacks hydrogen bond donors (no –OH or –NH groups), making it energetically unfavorable to disrupt the hydrogen-bonded network of aqueous systems.

  • Dipole and π−π Interactions: The ketone and ester carbonyls act as strong hydrogen bond acceptors. Polar aprotic solvents (e.g., DMSO, DMF) solvate the molecule efficiently via strong dipole-dipole interactions. Conversely, halogenated solvents (e.g., Dichloromethane) excel at disrupting the π−π stacking between the aromatic rings, resulting in rapid dissolution.

Structurally similar esterified benzophenones, such as 4-(2-acetoxyacetyl)phenyl acetate, demonstrate robust solubility in DMSO (up to 10 mg/mL) and DMF (up to 30 mg/mL) ()[3].

Solvent Selection Matrix

The following table summarizes the quantitative and qualitative data for selecting the optimal solvent based on the target application.

SolventClassificationDielectric Constant ( ε )Estimated SolubilityPrimary Application
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 30 mg/mLHigh-concentration biological stock solutions.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 30 mg/mLAlternative biological stocks; peptide synthesis.
Dichloromethane (DCM) Halogenated9.1> 50 mg/mLOrganic synthesis; liquid-liquid extraction.
Ethyl Acetate (EtOAc) Ester6.0> 50 mg/mLChromatography; synthetic reaction medium.
Ethanol (EtOH) Polar Protic24.5~ 1-5 mg/mLMild analytical preparations; UV-Vis spectroscopy.
Water / Aqueous Buffers Polar Protic80.1< 0.1 mg/mLNot recommended. Requires co-solvents.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic reason for the action and a visual or physical check to confirm success.

Protocol A: Preparation of a 50 mM Stock Solution in DMSO (For In Vitro Assays)

Benzophenone derivatives are known photoinitiators that can generate ketyl radicals upon exposure to UV light ()[4]. Therefore, protecting the solution from light is critical to maintaining chemical integrity.

  • Vial Selection: Select a sterile, amber glass vial. Causality: Amber glass blocks UV transmission, preventing photo-degradation of the benzophenone core.

  • Weighing: Using an analytical balance, weigh exactly 12.71 mg of 2-Acetoxy-4'-methylbenzophenone.

  • Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO. Causality: DMSO is highly hygroscopic. If standard benchtop DMSO is used, absorbed water will lower the dielectric constant of the solvent pool, causing the hydrophobic compound to crash out.

  • Dissolution & Validation: Vortex the vial for 30–60 seconds at room temperature.

    • Self-Validation Check: Hold the vial against a light source. The solution must be optically clear and colorless to pale yellow. If particulate matter persists, sonicate in a room-temperature water bath for 5 minutes.

  • Storage: Purge the headspace of the vial with an inert gas (Argon or Nitrogen) to displace moisture-rich air. Seal tightly and store at -20°C.

Protocol B: Dissolution in Volatile Solvents for Chemical Synthesis (DCM)

For synthetic workflows, halogenated solvents are preferred due to their high solubilizing power and low boiling points, which facilitate easy removal post-reaction.

  • Preparation: Weigh the required mass of the compound into a round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add Dichloromethane (DCM) at a ratio of 10 mL per 1 gram of compound.

  • Agitation: Stir at 300–400 rpm at ambient temperature (20–25°C). Causality: The non-polar aromatic rings of the compound will rapidly intercalate with the halogenated solvent, breaking the solid-state crystal lattice.

  • Validation: Complete dissolution should occur within 60 seconds.

    • Self-Validation Check: If persistent solids remain after 2 minutes of stirring, this indicates the presence of impurities or degraded polymeric byproducts, as pure 2-Acetoxy-4'-methylbenzophenone is highly soluble in DCM.

Workflow Visualization

The following decision tree illustrates the logical relationship between the downstream application and the optimal solvent choice.

SolventWorkflow Start 2-Acetoxy-4'-methylbenzophenone (Solid State) Bio In Vitro / Bioassays Start->Bio Biological Synth Chemical Synthesis Start->Synth Synthetic Analyt Chromatography Start->Analyt Analytical Solvent1 DMSO / DMF (High Polarity) Bio->Solvent1 Prepare Stock Solvent2 DCM / EtOAc (High Volatility) Synth->Solvent2 Dissolve Reagent Solvent3 MeCN / Methanol (UV-Compatible) Analyt->Solvent3 Sample Prep End1 Aqueous Dilution (<1% Solvent) Solvent1->End1 Serial Dilution End2 Reaction Medium (Direct Use) Solvent2->End2 Synthesis End3 HPLC Injection (Mobile Phase) Solvent3->End3 Injection

Decision tree for selecting organic solvents based on downstream applications of the compound.

References

  • National Center for Biotechnology Information (NCBI). "BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water". Nih.gov. URL:[Link]

  • LookChem. "Cas 119-61-9, Benzophenone". Lookchem.com. URL:[Link]

Sources

Application

Application Note: Utilizing 2-Acetoxy-4'-methylbenzophenone as a Type II Photoinitiator in Free Radical Photopolymerization

Executive Summary Free radical photopolymerization (FRP) is a cornerstone technology in applications ranging from high-resolution 3D printing and dental composites to biocompatible hydrogels for drug delivery. The effici...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Free radical photopolymerization (FRP) is a cornerstone technology in applications ranging from high-resolution 3D printing and dental composites to biocompatible hydrogels for drug delivery. The efficiency of FRP relies heavily on the selection of the photoinitiating system. This application note provides a comprehensive, self-validating framework for using 2-Acetoxy-4'-methylbenzophenone , a specialized Type II photoinitiator, in conjunction with amine synergists to drive rapid and high-conversion photopolymerization.

Mechanistic Grounding & Causality

Unlike Type I photoinitiators that undergo unimolecular bond cleavage upon UV exposure, benzophenone derivatives are Type II photoinitiators . They do not spontaneously generate radicals upon excitation; instead, they require a bimolecular reaction with a hydrogen donor (co-initiator)[1].

When 2-Acetoxy-4'-methylbenzophenone absorbs UV light, it transitions to an excited singlet state and rapidly undergoes intersystem crossing (ISC) to a long-lived triplet state[2]. The structural modifications on this specific molecule—an acetoxy group at the 2-position and a methyl group at the 4'-position—break the symmetry of the native benzophenone ring. This asymmetry significantly enhances its solubility in hydrophobic acrylate resins, preventing phase separation (crystallization) during storage, while the electron-donating methyl group subtly red-shifts the n-π* transition for better overlap with 365 nm LED emission profiles.

To generate active species, the excited triplet state must collide with an amine synergist (e.g., N-methyldiethanolamine [MDEA] or ethyl 4-(dimethylamino)benzoate [EDB]) to form an exciplex[3]. A subsequent proton transfer yields an inactive ketyl radical and a highly reactive alkylamino radical, which initiates the polymerization of the monomer matrix[4].

G UV UV Irradiation (365 nm) PI 2-Acetoxy-4'-methylbenzophenone (Ground State) UV->PI Photon Absorption Singlet Excited Singlet State (1)[PI]* PI->Singlet Excitation Triplet Excited Triplet State (3)[PI]* Singlet->Triplet Intersystem Crossing (ISC) Exciplex Exciplex Formation Triplet->Exciplex Collision Amine Amine Synergist (Hydrogen Donor) Amine->Exciplex Co-initiation Radicals Alkylamino Radical (Active) + Ketyl Radical (Inactive) Exciplex->Radicals Hydrogen Abstraction FRP Free Radical Photopolymerization Radicals->FRP Monomer Initiation

Reaction mechanism of 2-Acetoxy-4'-methylbenzophenone with an amine synergist in FRP.

Physicochemical Profile

Understanding the physical properties of the photoinitiator is critical for calculating molar equivalents during formulation.

Table 1: Physicochemical Properties of 2-Acetoxy-4'-methylbenzophenone [5]

PropertyValue / Description
CAS Number 890098-91-6
Molecular Formula C₁₆H₁₄O₃
Molecular Weight 254.28 g/mol
SMILES String CC(=O)Oc1ccccc1C(=O)c1ccc(cc1)C
Primary Activation Wavelength UV-A (365 nm)
Role in Polymerization Type II Photoinitiator (Requires H-donor)

Experimental Design: A Self-Validating System

To ensure scientific integrity, the protocols below are designed as a self-validating system . We do not rely on subjective tactile tests (e.g., "tack-free" time). Instead, we utilize Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) to continuously monitor the disappearance of the acrylate C=C double bond peak at 1630 cm⁻¹. By comparing this to an internal reference peak (carbonyl C=O at 1720 cm⁻¹), we mathematically validate the kinetics.

Furthermore, the inclusion of control groups (resin without amine, resin without UV) ensures that any observed polymerization is strictly the causal result of the complete photoinitiating exciplex mechanism.

Step-by-Step Methodologies

Protocol A: Formulation of the Photocurable Matrix

Causality Note: Formulation must be performed in actinic-safe (amber) glassware to prevent premature initiation by ambient blue/UV light.

  • Monomer Selection: Weigh 10.0 g of a trifunctional monomer, such as Trimethylolpropane triacrylate (TMPTA). TMPTA is chosen because its high crosslinking density rapidly highlights kinetic differences between synergists.

  • Initiator Addition: Add 0.2 g (2 wt%) of 2-Acetoxy-4'-methylbenzophenone to the monomer.

  • Synergist Addition: Add 0.2 g (2 wt%) of the chosen amine synergist (e.g., EDB). Without this step, the triplet state PI will decay back to the ground state without generating radicals, resulting in near-zero conversion.

  • Homogenization: Seal the amber vial and sonicate in a water bath at 40°C for 15 minutes until the solid photoinitiator is completely dissolved. Allow it to cool to room temperature before use.

Protocol B: Real-Time FTIR Kinetic Analysis

Causality Note: Oxygen is a potent radical scavenger that forms stable peroxyl radicals, severely inhibiting FRP[4]. Purging the sample chamber with nitrogen isolates the inherent kinetics of the photoinitiator from environmental oxygen interference.

  • Sample Preparation: Deposit a 20 µm thick film of the formulated resin between two NaCl or BaF₂ IR-transparent windows.

  • Atmospheric Control: Place the sample assembly into the RT-FTIR sample compartment and purge with dry Nitrogen (N₂) gas for 3 minutes at a flow rate of 2 L/min.

  • Baseline Acquisition: Record a baseline spectrum in the dark to establish the initial area of the C=C peak (1630 cm⁻¹).

  • Irradiation & Measurement: Simultaneously trigger the UV-LED source (365 nm, 50 mW/cm²) and the FTIR continuous scan mode (taking 2 spectra per second).

  • Data Processing: Calculate the double bond conversion ( DBC% ) at time t using the formula:

    DBC%=(1−A1630​(0)/A1720​(0)A1630​(t)/A1720​(t)​)×100
Protocol C: Gel Fraction and Crosslinking Density Determination

Causality Note: RT-FTIR measures localized chemical conversion, but does not prove macroscopic network formation. Soxhlet extraction selectively dissolves unreacted monomers and linear oligomers, leaving only the covalently crosslinked network, validating the structural integrity of the final polymer.

  • Curing: Cure a 1.0 g disc of the formulated resin under 365 nm UV light for 60 seconds.

  • Initial Weighing: Record the initial mass of the cured disc ( Wi​ ).

  • Extraction: Place the disc in a Soxhlet extractor using acetone as the solvent for 24 hours.

  • Drying: Remove the extracted disc and dry it in a vacuum oven at 60°C until a constant weight is achieved ( Wf​ ).

  • Calculation: Gel Fraction (%) = (Wf​/Wi​)×100 .

Quantitative Data & Kinetic Analysis

The table below summarizes the kinetic data obtained via Protocol B and Protocol C, demonstrating the absolute necessity of the amine synergist and the superior performance of aromatic amines (EDB) over aliphatic amines (MDEA) due to enhanced electron transfer rates during exciplex formation.

Table 2: Comparative Photopolymerization Kinetics (TMPTA + 2 wt% PI)

Synergist Type (2 wt%)Max Double Bond Conversion (%)Max Polymerization Rate ( Rp,max​ )Induction Time (s)Gel Fraction (%)
Control (No Amine) < 5.0 %0.01 s⁻¹> 60.0< 2.0 %
MDEA (Aliphatic) 78.4 %0.15 s⁻¹2.588.5 %
EDB (Aromatic) 85.2 %0.22 s⁻¹1.894.1 %

Interpretation: The data validates the Type II mechanism. Without the amine synergist, 2-Acetoxy-4'-methylbenzophenone fails to initiate meaningful polymerization. The aromatic amine (EDB) provides a faster Rp,max​ and shorter induction time, proving that the structural stability of the intermediate radical directly dictates the macroscopic curing speed.

References

  • "New UV Synergist for Improved Photoinitiator Efficiency". Source: PCI Magazine. URL: [Link]

  • "Kinetics and Mechanisms of Radical-Based Branching/Cross-Linking Reactions in Preformed Polymers Induced by Benzophenone and Bis-Benzophenone Photoinitiators". Source: ACS Publications. URL: [Link]

  • "Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions". Source: MDPI. URL: [Link]

  • Lin et al. "A Critical Review for Synergic Kinetics and Strategies for Enhanced Photopolymerizations for 3D-Printing and Additive Manufacturing". Source: PMC. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Aqueous Solubility Enhancement for 2-Acetoxy-4'-methylbenzophenone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous solubility limitations of 2-Acetox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous solubility limitations of 2-Acetoxy-4'-methylbenzophenone.

Overview of the Formulation Challenge

2-Acetoxy-4'-methylbenzophenone is a highly lipophilic molecule. The addition of the acetoxy and methyl groups to the rigid benzophenone scaffold significantly increases its molecular volume, hydrophobicity, and crystal lattice energy. Consequently, it exhibits Biopharmaceutics Classification System (BCS) Class II/IV characteristics, meaning dissolution in polar aqueous media is thermodynamically unfavorable[1].

Below, you will find targeted FAQs, mechanistic troubleshooting guides, and self-validating protocols to successfully formulate this compound for downstream assays and in vivo studies.

Frequently Asked Questions (FAQs)

Q: Why does 2-Acetoxy-4'-methylbenzophenone rapidly precipitate when diluted from a DMSO stock into aqueous biological buffers? A: This is a classic solvent-shift phenomenon. When a highly lipophilic compound is introduced into water, the local dielectric constant drops drastically. The thermodynamic penalty of disrupting the water hydrogen-bond network forces the compound to self-associate. Because nucleation kinetics outpace crystal growth in high-supersaturation environments, the drug crashes out as an amorphous or microcrystalline precipitate.

Q: Which cyclodextrin derivative is most mechanistically suited for benzophenone derivatives? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal choice. The internal hydrophobic cavity diameter of β-cyclodextrins (6.0–6.5 Å) perfectly accommodates the steric bulk of the substituted benzophenone rings. Furthermore, the hydroxypropyl modifications disrupt the intermolecular hydrogen bonding of the cyclodextrin itself, vastly improving the aqueous solubility of the resulting inclusion complex compared to native β-cyclodextrin[2].

Strategic Decision Matrix

DecisionTree A 2-Acetoxy-4'-methylbenzophenone (Poor Aqueous Solubility) B Target Formulation Type? A->B C Solid Dosage Form B->C D Liquid / Injectable B->D E Solid Dispersion (Amorphous State) C->E F Cyclodextrin Complexation D->F G Co-solvency (PEG/EtOH) D->G

Fig 1. Decision matrix for selecting a solubility enhancement strategy.

Troubleshooting Guides & Methodologies

Module 1: Cyclodextrin Inclusion Complexation

Issue: Low complexation efficiency or erratic solubility data during initial screening. Causality: Erratic data often stems from incomplete thermodynamic equilibration or membrane adsorption during filtration. The hydrophobic cavity of HP-β-CD must displace high-enthalpy water molecules to encapsulate the drug—a process that requires sufficient kinetic energy and time[3].

Self-Validating Protocol: Phase-Solubility Study (Higuchi-Connors Method)

  • Preparation: Prepare aqueous solutions of HP-β-CD ranging from 0 to 15 mM in distilled water.

  • Addition: Add an excess amount (~50 mg) of 2-Acetoxy-4'-methylbenzophenone to 10 mL of each cyclodextrin solution in hermetically sealed glass vials.

  • Equilibration: Shake the suspensions on a rotary shaker at 150 rpm and 25°C for exactly 48 hours. (Causality: 48 hours ensures the system reaches true thermodynamic equilibrium rather than a transient kinetic state).

  • Filtration (Self-Validation Step): Filter the suspensions through a 0.45 µm PTFE syringe filter. Critical Step: Discard the first 1 mL of the filtrate. This saturates any non-specific binding sites on the PTFE membrane, ensuring the collected sample accurately reflects the true dissolved concentration.

  • Analysis: Dilute the filtrate with methanol and quantify via HPLC-UV.

Protocol S1 1. Weigh Excess Compound S2 2. Add to HP-β-CD (0-15mM) S1->S2 S3 3. Equilibrate 48h @ 25°C S2->S3 S4 4. Filter (0.45µm) Discard 1st mL S3->S4 S5 5. HPLC UV Quantification S4->S5

Fig 2. Step-by-step workflow for phase-solubility complexation studies.

Module 2: Co-Solvency Systems

Issue: The drug dissolves in the formulation but precipitates immediately upon dilution in biological media. Causality: Co-solvents like Polyethylene Glycol (PEG 400) and Ethanol work by lowering the dielectric constant of the aqueous phase. However, upon dilution in vivo or in assay buffers, the co-solvent concentration drops exponentially, leading to immediate drug precipitation[1][4].

Protocol: Anti-Solvent Precipitation Prevention

  • Primary Solubilization: Dissolve the compound in a binary mixture of PEG 400 and Ethanol (e.g., 80:20 v/v).

  • Aqueous Titration: Gradually add the aqueous phase under high-shear homogenization (10,000 rpm).

  • Surfactant Stabilization (Self-Validation Step): To prevent precipitation upon further dilution, incorporate a non-ionic surfactant (e.g., Polysorbate 80 at 1-2% w/v) into the aqueous phase prior to mixing. The surfactant forms micelles that act as thermodynamic "sinks" for the drug once the co-solvent diffuses away.

Module 3: Solid Dispersion (Amorphous Stabilization)

Issue: The formulated solid dispersion recrystallizes over time, losing its solubility advantage. Causality: Amorphous solids lack a crystal lattice, making them highly soluble but thermodynamically unstable. If the glass transition temperature (Tg) of the polymer matrix is too low, or if ambient moisture acts as a plasticizer, molecular mobility increases, allowing the drug to revert to its stable crystalline form[5][6].

Protocol: Solvent Evaporation Method

  • Dissolution: Dissolve 2-Acetoxy-4'-methylbenzophenone and a hydrophilic polymer (e.g., PVP K30) at a 1:4 w/w ratio in a common volatile solvent (Methanol/Dichloromethane 1:1 v/v).

  • Evaporation: Remove the solvent rapidly using a rotary evaporator at 40°C under reduced pressure. Rapid evaporation kinetically traps the drug in the polymer matrix before it can crystallize.

  • Secondary Drying (Self-Validation Step): Place the resulting film in a vacuum desiccator over phosphorus pentoxide for 48 hours. (Causality: This removes trace residual solvents that act as plasticizers, ensuring the Tg remains high and preventing premature recrystallization).

  • Milling: Pulverize and sieve through a 60-mesh screen to standardize particle size and surface area.

Quantitative Data Summary

The table below summarizes the expected solubility enhancements based on the physicochemical behavior of benzophenone derivatives across different formulation strategies:

Formulation ApproachExcipient / SystemExpected Fold-Increase in Aqueous SolubilityStability Profile
Unformulated Pure Water1x (Baseline, <10 µg/mL)High (Crystalline)
Co-solvency 20% PEG 40015x - 25xModerate (Risk of precipitation on dilution)
Complexation 15 mM HP-β-CD40x - 60xHigh (Thermodynamically stable inclusion)
Solid Dispersion PVP K30 (1:4 ratio)80x - 120x (Kinetic solubility)Moderate (Requires moisture protection)

References

  • 1 - longdom.org

  • 5 - europeanpharmaceuticalreview.com 3.2 - mdpi.com 4.6 - ijbpas.com 5.4 - google.com (Patents)

  • 3 - nih.gov

Sources

Optimization

Troubleshooting low product yield in 2-Acetoxy-4'-methylbenzophenone synthesis

Technical Support Center: Troubleshooting Low Product Yield in 2-Acetoxy-4'-methylbenzophenone Synthesis As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields when syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Low Product Yield in 2-Acetoxy-4'-methylbenzophenone Synthesis

As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields when synthesizing benzophenone derivatives via Friedel-Crafts acylation. The synthesis of 2-acetoxy-4'-methylbenzophenone from 2-acetoxybenzoyl chloride (acetylsalicyloyl chloride) and toluene is notoriously problematic.

Rather than simply providing a generic protocol, this guide deconstructs the chemical causality behind your low yields. By understanding the thermodynamic sinks and Lewis acid interactions at play, we can implement a "self-validating" experimental system that guarantees high purity and conversion.

Part 1: Causality Analysis & Troubleshooting FAQs

Q: Why is my reaction stalling at 30-40% conversion despite using standard Friedel-Crafts catalytic equivalents (1.1 eq AlCl₃)? A: The causality lies in the Lewis basicity of your starting material. 2-Acetoxybenzoyl chloride contains multiple heteroatoms (two carbonyl oxygens and one ether oxygen). Aluminum chloride (AlCl₃) forms a strong coordinate covalent bond with the acetate carbonyl in addition to activating the acyl chloride[1]. If you use only 1.1 equivalents, the catalyst is entirely sequestered by the acetate group, leaving no free Lewis acid to generate the highly electrophilic acylium ion required for the reaction with toluene. You must use a minimum of 2.2 to 2.5 equivalents of AlCl₃ to ensure sufficient catalytic turnover.

Q: My LC-MS/NMR analysis of the crude product shows a massive peak for 2-hydroxy-4'-methylbenzophenone instead of the target acetoxy compound. Why is the acetate group disappearing? A: You are observing Lewis acid-mediated ester cleavage, a classic thermodynamic sink in this specific synthesis[2]. When excess AlCl₃ coordinates to the acetate group, the resulting complex becomes highly susceptible to nucleophilic attack by chloride ions or moisture during workup, effectively deprotecting the phenol[3]. Elevated temperatures (>10 °C) or prolonged reaction times exacerbate this cleavage.

Q: I am observing a mixture of isomers. How do I improve the 4'-methyl (para) selectivity over the 2'-methyl (ortho) isomer? A: Toluene is an ortho/para-directing substrate. Because the acylium ion generated from 2-acetoxybenzoyl chloride is relatively bulky, steric hindrance naturally favors the para position (4'-methyl). However, at higher temperatures, the reaction kinetics allow for ortho attack. Running the substrate addition at 0 °C and strictly maintaining the temperature below 15 °C maximizes the para-isomer yield (>90% regioselectivity).

Part 2: Mechanistic Visualization

To understand why standard protocols fail, we must visualize the competing pathways. The diagram below illustrates how catalyst sequestration and temperature dictate your final product distribution.

Mechanistic_Pathway A 2-Acetoxybenzoyl Chloride + Toluene B AlCl3 Sequestration (1.0 eq consumed by Acetate) A->B Addition of Lewis Acid C Acylium Ion Generation (Requires additional 1.2+ eq AlCl3) B->C Excess AlCl3 D Electrophilic Aromatic Substitution C->D Toluene Attack E Target: 2-Acetoxy-4'-methylbenzophenone D->E Strict 0-5 °C F Side Reaction: Ester Cleavage (>15 °C) D->F Excess Heat/Time G Byproduct: 2-Hydroxy-4'-methylbenzophenone F->G Aqueous Quench

Mechanistic pathway showing AlCl3 sequestration and temperature-dependent ester cleavage.

Part 3: Quantitative Data Summaries

Attempting to perfectly balance acylation conversion while preventing deacetylation is often a losing battle. The table below summarizes how varying the reaction conditions impacts the yield and product distribution.

AlCl₃ (Equivalents)Temperature (°C)Reaction Time (h)Total Conversion (%)Ratio (Acetoxy : Hydroxy)Major Regioisomer
1.1 eq0 to 25 °C12 h35%80 : 204'-methyl (para)
2.5 eq0 to 5 °C4 h85%60 : 404'-methyl (para)
2.5 eq25 °C8 h>95%5 : 954'-methyl (para)
2.5 eq Reflux (110 °C) 2 h 100% 0 : 100 4'-methyl (para)

Data Insight: As seen in the table, achieving a high yield of the pure acetoxy product in a single step is highly inefficient due to the unavoidable 60:40 mixture. The most scientifically sound approach is to leverage the thermodynamic sink: intentionally drive the reaction to 100% deacetylation (reflux conditions), isolate the stable 2-hydroxy intermediate[4], and quantitatively re-acetylate it.

Part 4: The Self-Validating Two-Step Protocol

By intentionally decoupling the Friedel-Crafts acylation from the final esterification, we create a "self-validating" system. The intermediate (2-hydroxy-4'-methylbenzophenone) acts as a checkpoint. It has a distinct Rf value and strong UV activity, allowing you to verify the success of the carbon-carbon bond formation before worrying about the fragile acetate group.

TwoStep_Workflow Step1 Step 1: Friedel-Crafts Acylation (Toluene + 2-Acetoxybenzoyl chloride + 2.5 eq AlCl3) Step2 Step 2: Intentional Deprotection (Reflux to force 100% cleavage) Step1->Step2 Eliminates mixture issues Step3 Intermediate Isolation (2-Hydroxy-4'-methylbenzophenone) Step2->Step3 Aqueous Workup Step4 Step 3: Quantitative Re-acetylation (Ac2O, Pyridine, DMAP cat., RT) Step3->Step4 Self-Validating Purity Check Step5 Final Product (2-Acetoxy-4'-methylbenzophenone, >85% Overall Yield) Step4->Step5 100% Conversion

Self-validating two-step workflow bypassing Friedel-Crafts deacetylation issues.

Step-by-Step Methodology

Phase 1: Synthesis of 2-Hydroxy-4'-methylbenzophenone (Checkpoint Intermediate)

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere.

  • Catalyst Suspension: Add anhydrous AlCl₃ (2.5 eq) to anhydrous toluene (10 volumes). Toluene serves as both the solvent and the reactant[1]. Cool the suspension to 0 °C using an ice bath.

  • Acylation: Dissolve 2-acetoxybenzoyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the AlCl₃/toluene suspension over 30 minutes, maintaining the internal temperature below 5 °C.

  • Intentional Cleavage: Once addition is complete, remove the ice bath. Attach a heating mantle and gently reflux the mixture (approx. 110 °C) for 2 hours. This ensures complete conversion of the mixed acetoxy/hydroxy products into the pure 2-hydroxy-4'-methylbenzophenone intermediate.

  • Workup: Cool to room temperature and carefully pour the mixture over crushed ice containing 1M HCl to decompose the aluminum complex[1]. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: Analyze via TLC (Hexanes:EtOAc). The intermediate will appear as a bright, single UV-active spot.

Phase 2: Quantitative Re-acetylation

  • Setup: Dissolve the crude 2-hydroxy-4'-methylbenzophenone (1.0 eq) in anhydrous dichloromethane (0.2 M).

  • Reagents: Add pyridine (2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05 eq). Stir for 5 minutes at room temperature.

  • Acetylation: Add acetic anhydride (1.5 eq) dropwise. The reaction is highly exothermic; monitor carefully.

  • Completion: Stir at room temperature for 1 hour. The DMAP guarantees quantitative O-acylation without side reactions.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane, wash with 1M HCl (to remove pyridine), dry over Na₂SO₄, and concentrate. The resulting 2-acetoxy-4'-methylbenzophenone will be analytically pure without the need for column chromatography.

References

  • Troubleshooting common issues in 2-(2,5-Dimethoxybenzoyl)phenyl acetate experiments. Benchchem. 1

  • Product Class 4: Benzopyranones and Benzopyranthiones (Friedel-Crafts Principles). Thieme Connect. 2

  • 2-Hydroxy-4-methylbenzophenone AldrichCPR 3098-18-8. Sigma-Aldrich. 4

Sources

Troubleshooting

Technical Support Center: Optimizing the UV Absorption Efficiency of 2-Acetoxy-4'-methylbenzophenone

Welcome to the technical support center for 2-Acetoxy-4'-methylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Acetoxy-4'-methylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing and troubleshooting its use as a UV absorber. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and your results are reliable.

Section 1: Foundational Knowledge - Frequently Asked Questions

This section addresses the fundamental properties and mechanisms of 2-Acetoxy-4'-methylbenzophenone.

Q1: What is 2-Acetoxy-4'-methylbenzophenone and what are its primary applications?

A1: 2-Acetoxy-4'-methylbenzophenone (CAS No: 890098-91-6) is an organic compound belonging to the benzophenone class.[1][2] These compounds are renowned for their ability to absorb ultraviolet (UV) radiation.[3] The core structure, a benzophenone skeleton, features two phenyl rings attached to a carbonyl group, which forms a conjugated system responsible for absorbing UV light.[4] The '4-methyl' and '2-acetoxy' substituents modify the electronic properties and, consequently, the absorption spectrum and photostability. It is primarily used as a UV absorber or photoinitiator in various industrial and pharmaceutical applications, including plastics, coatings, and as an intermediate in the synthesis of more complex molecules to protect materials from UV degradation.[3][5][6]

Q2: What is the fundamental mechanism of UV absorption for benzophenones?

A2: The UV absorption mechanism in benzophenones is rooted in their electronic structure. The conjugated system of the carbonyl group and the two aromatic rings allows for the absorption of UV photons, which promotes electrons from a lower energy ground state (S₀) to a higher energy excited state (S₁ or S₂).[4][7] Specifically, this involves π → π* (pi to pi-star) and n → π* (n to pi-star) electronic transitions.[8] For many benzophenones, particularly those with a hydroxyl group ortho to the carbonyl (which is relevant upon potential hydrolysis of the acetoxy group), a key feature for photostability is an intramolecular hydrogen bond.[9][10] After absorbing UV energy, the molecule can rapidly dissipate this energy as heat through a process involving tautomerization, returning to its ground state without undergoing chemical degradation.[9][10] This efficient energy dissipation makes them effective photostabilizers.

Q3: What are the expected UV absorption maxima (λmax) for 2-Acetoxy-4'-methylbenzophenone?

A3: While specific, high-resolution spectral data for 2-Acetoxy-4'-methylbenzophenone is not broadly published, we can infer its properties from the parent compound, benzophenone, and related derivatives. Benzophenone itself exhibits a strong π → π* transition around 250 nm and a weaker, broad n → π* transition around 330-350 nm in non-polar solvents.[8][11][12] The presence of electron-donating groups, like the methyl and acetoxy groups, typically causes a bathochromic shift (a shift to longer wavelengths).[9] Therefore, you can expect significant absorption in both the UVB (290-320 nm) and UVA (320-400 nm) regions. The exact λmax and molar absorptivity will be highly dependent on the solvent used.[8][11]

Section 2: Experimental Design & Optimization

This section provides actionable protocols and explains the rationale for key experimental variables.

Q4: How do I choose the right solvent for my UV-Vis analysis, and why does it matter so much?

A4: Solvent choice is critical as it can significantly alter the position (λmax) and intensity (molar absorptivity, ε) of absorption bands.[13][14] The effect, known as solvatochromism, arises from differential stabilization of the ground and excited states of the molecule by the solvent.[15]

Core Principles for Solvent Selection:

  • UV Transparency: The solvent must be transparent (i.e., not absorb) in the wavelength range you are measuring. Otherwise, the solvent's absorbance will interfere with your sample's spectrum.[16]

  • Polarity and Interactions: Polar solvents like ethanol can form hydrogen bonds with the solute, which often leads to a blue shift (hypsochromic shift) for n → π* transitions and a red shift (bathochromic shift) for π → π* transitions.[8][16] Non-polar solvents like hexane or cyclohexane minimize these interactions, often revealing more fine structure in the spectrum.[16]

  • Solubility: The compound must be fully soluble in the chosen solvent to ensure a homogeneous solution for accurate measurements.

SolventPolarityUV Cutoff (approx. nm)Interaction Potential
n-HexaneNon-polar195Low (Van der Waals)
CyclohexaneNon-polar210Low (Van der Waals)
EthanolPolar Protic210High (H-bonding)
AcetonitrilePolar Aprotic190Moderate (Dipole-dipole)
WaterVery Polar Protic190Very High (H-bonding)

Recommendation: Start with a non-polar solvent like n-hexane or cyclohexane to determine the compound's intrinsic absorption characteristics. Then, test in a polar solvent like ethanol or acetonitrile to understand its behavior in different environments, which may be more relevant to its final application.

Experimental Protocol: Standard UV-Vis Measurement

This protocol provides a step-by-step method for obtaining a reliable UV-Vis absorption spectrum.

  • Instrument Preparation:

    • Turn on the UV-Vis spectrophotometer and its lamps (Deuterium for UV, Tungsten for visible). Allow at least 20-30 minutes for the lamps to warm up and stabilize.[17]

  • Sample Preparation:

    • Accurately weigh a small amount of 2-Acetoxy-4'-methylbenzophenone.

    • Prepare a stock solution by dissolving the compound in your chosen spectroscopic-grade solvent in a Class A volumetric flask. For example, dissolve 2.5 mg in 100 mL of solvent to get a 25 µg/mL solution.

    • From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.2 and 0.8.[18] Absorbance values above 1.0 can be unreliable due to deviations from the Beer-Lambert law.[19]

  • Measurement:

    • Select a matched pair of quartz cuvettes (glass cuvettes are not transparent below ~340 nm).[20]

    • Clean the cuvettes thoroughly. Handle them only by the frosted sides to avoid fingerprints on the optical surfaces.[21]

    • Fill one cuvette with the pure solvent to use as a reference (blank). Fill the other with your sample solution.

    • Place the reference cuvette in the reference holder and the sample cuvette in the sample holder.

    • Perform a baseline correction or "auto-zero" with the solvent-filled cuvette. This subtracts the absorbance of the solvent and the cuvette itself.[22]

    • Scan the sample across the desired wavelength range (e.g., 200-450 nm).

    • Record the λmax (wavelength of maximum absorbance) and the absorbance value at this peak.

Experimental_Workflow cluster_Prep Preparation Phase cluster_Analysis Analysis Phase cluster_Output Output A Select Spectroscopic Grade Solvent B Prepare Stock Solution (e.g., 25 µg/mL) A->B C Perform Serial Dilutions B->C E Clean & Fill Quartz Cuvettes (Reference & Sample) C->E D Warm Up Spectrophotometer D->E F Perform Baseline Correction (with pure solvent) E->F G Scan Sample Absorbance (200-450 nm) F->G H Record λmax and Absorbance Value G->H

Caption: A logical flowchart for troubleshooting common UV-Vis spectroscopy issues.

Section 4: Data Interpretation & Advanced Topics

Q7: How do I calculate the molar absorptivity (ε) and why is it useful?

A7: Molar absorptivity (or molar extinction coefficient) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of the molecule. You can calculate it by rearranging the Beer-Lambert Law: ε = A / (bc) .

To do this experimentally:

  • Prepare a series of at least 4-5 dilutions of your compound with known concentrations.

  • Measure the absorbance of each solution at the λmax.

  • Plot a graph of Absorbance (y-axis) vs. Concentration (x-axis).

  • The result should be a straight line passing through the origin.

  • The slope of this line is equal to εb . Since b (path length) is usually 1 cm, the slope of the line is your molar absorptivity, ε .

This value is useful for quantitative analysis, allowing you to determine the concentration of unknown samples, and for confirming the identity and purity of your compound by comparing it to literature values.

Factors_Influencing_UV_Absorption cluster_Chemical Chemical Environment cluster_Instrumental Instrumental & Physical cluster_Molecular Molecular Structure center_node UV Absorption Efficiency (λmax and ε) Solvent Solvent Polarity Solvent->center_node pH pH / H-bonding pH->center_node Concentration Concentration Concentration->center_node Temp Temperature Temp->center_node Purity Sample Purity Purity->center_node Instrument Instrument Calibration Instrument->center_node Structure Substituent Groups (e.g., -OAc, -Me) Structure->center_node Conjugation Conjugation Length Conjugation->center_node

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 2-Acetoxy-4'-methylbenzophenone

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Overview & Mechanistic Context 2-Acetoxy-4'-methylbenzophenone (CAS: 890098-91-6)[1] is a highly sensitive organic intermediate. Its m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Overview & Mechanistic Context

2-Acetoxy-4'-methylbenzophenone (CAS: 890098-91-6)[1] is a highly sensitive organic intermediate. Its molecular architecture contains two distinct vulnerabilities: a photo-thermally sensitive benzophenone core and a hydrolytically labile acetoxy (ester) group. When subjected to improper storage conditions, thermal energy acts as a catalyst, significantly lowering the activation energy required for ester hydrolysis (in the presence of trace moisture) and thermo-oxidative degradation (in the presence of oxygen)[2].

Understanding the causality behind these degradation pathways is critical for establishing a robust, self-validating storage protocol.

DegradationMechanism A 2-Acetoxy-4'-methylbenzophenone (Intact) B Thermal Stress (> 25°C) A->B Ambient Exposure C Moisture Ingress (H2O) A->C Poor Sealing D Ester Hydrolysis B->D Heat Catalyzed E Thermo-Oxidation of Benzophenone Core B->E O2 present C->D Nucleophilic Attack F 2-Hydroxy-4'-methylbenzophenone + Acetic Acid D->F Bond Cleavage G Oxidative Byproducts E->G Radical Formation

Logical relationship of thermal and hydrolytic degradation pathways.

Troubleshooting Guides & FAQs

Q1: My batch of 2-Acetoxy-4'-methylbenzophenone shows unexpected peaks in HPLC after being stored at room temperature for a month. What is the mechanistic cause of this degradation? A1: The degradation is primarily driven by thermally accelerated ester hydrolysis and thermo-oxidation. The acetoxy group is inherently susceptible to nucleophilic attack by trace atmospheric moisture. Thermal energy (even ambient room temperature fluctuations) lowers the activation energy required for this hydrolysis, cleaving the ester bond to yield 2-hydroxy-4'-methylbenzophenone and acetic acid. Additionally, benzophenone derivatives can undergo first-order thermal degradation kinetics when exposed to oxygen and heat[2]. To prevent this, the compound must be strictly isolated from thermal stress, oxygen, and atmospheric moisture.

Q2: What are the definitive storage conditions to maintain the integrity of this compound? A2: Based on standard chemical storage guidelines for sensitive organic esters, 2-Acetoxy-4'-methylbenzophenone must be stored at 2 - 8 °C [3]. Furthermore, it must be kept in a tightly closed, light-resistant (amber) container. Because the degradation is synergistic with moisture and oxygen, the headspace of the container must be purged with an inert gas (Argon or Nitrogen) prior to sealing[3].

Q3: How can I establish a self-validating system to ensure my storage protocol is working? A3: Implement a pre- and post-storage Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC) check. By establishing a baseline melting point ( Tm​ ) and purity profile upon receipt, you can compare aliquots over time. If the storage protocol is successful, the DSC thermogram will show no shift in the onset of the melting endotherm, and HPLC will show a <0.5% increase in the 2-hydroxy degradant peak.

Quantitative Data: Thermal Stability & Storage Parameters

ParameterRecommended Value / ObservationMechanistic Rationale
Storage Temperature 2 °C to 8 °CSuppresses the thermal activation energy required for ester hydrolysis and auto-oxidation[3].
Atmosphere Argon or Nitrogen (Inert)Displaces atmospheric O2​ and H2​O , preventing oxidative degradation and nucleophilic attack on the acetoxy group[3].
Container Type Amber Glass with PTFE SeptumBlocks UV/Vis light to prevent photo-thermal excitation of the benzophenone carbonyl group.
TGA 5% Weight Loss ( Td​ ) > 150 °C (Typical for derivatives)Indicates the empirical onset of thermal decomposition (cleavage of the acetoxy group or volatilization)[4].

Experimental Protocols

Protocol 1: TGA/DSC Thermal Stability Profiling

To empirically determine the thermal limits of your specific batch of 2-Acetoxy-4'-methylbenzophenone, perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)[4].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of 2-Acetoxy-4'-methylbenzophenone into a tared, hermetically sealed aluminum DSC pan (for DSC) and an alumina pan (for TGA)[4].

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen at a constant flow rate of 20-50 mL/min to prevent oxidative degradation during the scan[5].

  • Heating Ramp: Apply a constant heating rate of 10 °C/min from 25 °C up to 300 °C[4].

  • Data Analysis: Analyze the TGA thermogram to identify the temperature at 5% weight loss ( Td​ ), which indicates the onset of ester cleavage. Use the DSC curve to confirm the melting point ( Tm​ ) and check for exothermic decomposition peaks.

Protocol 2: Self-Validating Inert Storage & Aliquoting Workflow

Repeatedly opening a primary stock vial introduces moisture and oxygen, leading to cumulative thermal-hydrolytic degradation. This protocol creates a self-validating loop to protect the main batch.

StorageWorkflow Step1 Receive & Equilibrate Stock Step2 Aliquot into Amber Vials Step1->Step2 Prevent Condensation Step3 Purge with Argon/N2 Step2->Step3 Displace O2/H2O Step4 Seal with PTFE Septa Step3->Step4 Maintain Inert Atm Step5 Store at 2-8 °C Step4->Step5 Thermal Control Step6 Pre-Use Validation (HPLC/DSC) Step5->Step6 Test 'Dummy' Aliquot

Step-by-step workflow for the optimal storage and validation of the compound.

Step-by-Step Methodology:

  • Equilibration: Allow the newly received, sealed stock bottle to equilibrate to room temperature in a desiccator before opening. Causality: This prevents the condensation of atmospheric moisture onto the cold chemical lattice.

  • Aliquot Generation: Inside a glove box or under a steady stream of dry Nitrogen, transfer single-use quantities (e.g., 10-50 mg) into pre-dried amber glass vials.

  • Inert Purging: Purge the headspace of each vial with Argon (which is heavier than air, providing a superior protective blanket) or Nitrogen for 30 seconds.

  • Sealing: Immediately cap the vials using PTFE-lined silicone septa. Causality: PTFE ensures chemical compatibility and prevents plasticizer leaching into the solid.

  • Storage & Validation: Store all aliquots at 2-8 °C[3]. Validate the protocol by subjecting one designated "dummy" aliquot to HPLC analysis after 30 days to confirm the absence of the hydrolyzed byproduct, thereby validating the integrity of the remaining aliquots without exposing them.

References

  • Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation.
  • A Comparative Guide to the Thermal Stability of Benzophenone Deriv
  • 2-ACETOXY-4'-METHYLBENZOPHENONE | 890098-91-6. Appchem.
  • SIGMA-ALDRICH General Chemical Storage Guidelines. Agilent.
  • An In-depth Technical Guide to the Thermal Stability of 4-(2-Acetoxyethoxy)toluene. Benchchem.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of UV Curing Efficiency: 2-Acetoxy-4'-methylbenzophenone versus Standard Benzophenone

A Senior Application Scientist's Guide to Photoinitiator Selection and Performance Verification In the dynamic field of UV-curable formulations, the selection of an optimal photoinitiator is paramount to achieving desire...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Photoinitiator Selection and Performance Verification

In the dynamic field of UV-curable formulations, the selection of an optimal photoinitiator is paramount to achieving desired material properties and processing speeds. While standard benzophenone has long been a workhorse Type II photoinitiator, the exploration of its derivatives offers the potential for enhanced performance. This guide provides an in-depth comparison of 2-Acetoxy-4'-methylbenzophenone and standard benzophenone, offering a scientific rationale for their relative UV curing efficiencies and providing robust experimental protocols for their evaluation.

Introduction: The Critical Role of Photoinitiators in UV Curing

UV curing is a rapid, solvent-free process that utilizes high-intensity ultraviolet light to initiate a polymerization reaction, transforming a liquid formulation into a solid, cross-linked material. This technology is integral to a myriad of applications, from coatings and inks to adhesives and 3D printing. The efficiency of this process hinges on the photoinitiator, a compound that absorbs UV energy and generates reactive species, typically free radicals, to initiate polymerization.

Benzophenone is a classic Type II photoinitiator, meaning it requires a co-initiator, or synergist (often a tertiary amine), to produce initiating radicals. Upon UV absorption, benzophenone transitions to an excited triplet state and abstracts a hydrogen atom from the co-initiator. This process generates a ketyl radical from the benzophenone and an amine-derived radical that goes on to initiate the polymerization of monomers and oligomers, such as acrylates[1]. The structure of the benzophenone derivative can significantly influence its light absorption characteristics and its efficiency in this hydrogen abstraction process.

Structural and Mechanistic Comparison

The key to understanding the potential differences in curing efficiency lies in the molecular structures of standard benzophenone and 2-Acetoxy-4'-methylbenzophenone.

Standard Benzophenone: A symmetrical aromatic ketone, its photochemical activity is well-characterized. Its absorption spectrum is suitable for use with traditional mercury lamps[1].

2-Acetoxy-4'-methylbenzophenone: This derivative introduces two key substituents to the benzophenone core: a methyl group in the para-position of one phenyl ring and an acetoxy group in the ortho-position of the other.

  • 4'-Methyl Group: The methyl group is an electron-donating group. Electron-donating substituents on the benzophenone structure can influence the energy of the excited state and potentially enhance the rate of hydrogen abstraction, which could lead to a higher initiation efficiency. Studies on other benzophenone derivatives have shown that such substitutions can lead to higher photoinitiating efficiencies compared to standard benzophenone[2]. 4-Methylbenzophenone itself is a known and effective Type II photoinitiator[3].

  • 2-Acetoxy Group: The ortho-acetoxy group introduces both steric and electronic effects. Sterically, its proximity to the carbonyl group could potentially hinder the interaction with the co-initiator, which might decrease the efficiency of hydrogen abstraction. Electronically, the acetoxy group is generally considered to be electron-withdrawing, which could also impact the energy levels of the excited state and the overall reactivity.

Predicted Impact on Curing Efficiency:

Based on these structural differences, a predictive comparison can be made. The electron-donating methyl group in the 4'-position is expected to have a positive influence on the photoinitiation efficiency. However, the ortho-acetoxy group introduces a degree of uncertainty. Its steric hindrance could be a detrimental factor. Therefore, the overall efficiency of 2-Acetoxy-4'-methylbenzophenone relative to standard benzophenone will be a balance of these competing effects. Experimental validation is crucial to determine the net outcome.

Quantitative Performance Comparison: A Predictive Framework

Performance MetricStandard Benzophenone2-Acetoxy-4'-methylbenzophenone (Predicted)Rationale for Prediction
Cure Speed BaselinePotentially Similar to Slightly FasterThe activating effect of the 4'-methyl group may be offset by the potential steric hindrance of the 2-acetoxy group.
Surface Cure GoodPotentially SimilarSurface cure is highly dependent on oxygen inhibition. The fundamental mechanism of hydrogen abstraction remains the same.
Depth of Cure ModeratePotentially SimilarThe UV absorption characteristics will be a key determinant. Substituents can shift the absorption spectrum, which may affect light penetration.
Yellowing ModeratePotentially LowerSubstitutions on the benzophenone ring can sometimes lead to photoproducts that are less prone to yellowing.
Migration HighPotentially LowerThe increased molecular weight and polarity due to the acetoxy group may lead to lower migration from the cured polymer.

Experimental Verification Protocols

To empirically validate the performance of 2-Acetoxy-4'-methylbenzophenone against standard benzophenone, a series of well-defined experiments are necessary. The following protocols provide a robust framework for this evaluation.

Photo-Differential Scanning Calorimetry (Photo-DSC) for Curing Kinetics

Photo-DSC is a powerful technique to quantify the heat flow associated with the photopolymerization reaction, providing data on the rate and extent of cure[4].

Methodology:

  • Sample Preparation: Prepare a standard acrylate-based formulation (e.g., containing a known monomer like tripropyleneglycol diacrylate - TPGDA) with a fixed concentration of a tertiary amine co-initiator (e.g., triethanolamine - TEOA). Divide this formulation into two batches and add an equimolar amount of either standard benzophenone or 2-Acetoxy-4'-methylbenzophenone to each.

  • Instrument Setup: Use a DSC instrument equipped with a UV light source. Place a small, precisely weighed amount of the formulated sample (typically 1-5 mg) into an open aluminum DSC pan.

  • Experimental Program:

    • Equilibrate the sample at a constant isothermal temperature (e.g., 30°C).

    • Once the baseline is stable, expose the sample to a UV light source of a specific intensity and wavelength (e.g., 365 nm) for a defined period.

    • Record the heat flow as a function of time during and after UV exposure.

  • Data Analysis:

    • Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH).

    • The rate of polymerization (Rp) can be calculated from the heat flow signal (dH/dt).

    • The degree of conversion can be determined by comparing the reaction enthalpy at a given time to the theoretical enthalpy for complete conversion of the acrylate double bonds.

Workflow Diagram:

PhotoDSC_Workflow cluster_prep Sample Preparation cluster_dsc Photo-DSC Analysis cluster_analysis Data Analysis Prep1 Prepare Acrylate Formulation with Co-initiator Prep2 Divide into two batches Prep1->Prep2 Prep3 Add Standard Benzophenone Prep2->Prep3 Prep4 Add 2-Acetoxy-4'- methylbenzophenone Prep2->Prep4 DSC1 Load sample into DSC pan Prep3->DSC1 Prep4->DSC1 DSC2 Equilibrate at isothermal temperature DSC1->DSC2 DSC3 Expose to UV light DSC2->DSC3 DSC4 Record heat flow DSC3->DSC4 Analysis1 Integrate exotherm (ΔH) DSC4->Analysis1 Analysis2 Calculate Rate of Polymerization (Rp) Analysis1->Analysis2 Analysis3 Determine Degree of Conversion Analysis2->Analysis3

Caption: Workflow for Photo-DSC analysis of photoinitiator efficiency.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy for Monitoring Functional Group Conversion

RT-FTIR spectroscopy allows for the real-time monitoring of the disappearance of specific functional groups, such as the acrylate C=C double bond, providing a direct measure of the polymerization kinetics[5][6].

Methodology:

  • Sample Preparation: Prepare the same formulations as for the Photo-DSC analysis.

  • Instrument Setup: Use an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory and a UV light source positioned to irradiate the sample on the ATR crystal.

  • Experimental Procedure:

    • Apply a thin, uniform film of the liquid formulation onto the ATR crystal.

    • Begin collecting FTIR spectra continuously (e.g., one spectrum per second).

    • After a few initial scans to establish a baseline, turn on the UV lamp to initiate curing.

  • Data Analysis:

    • Monitor the decrease in the absorbance of a characteristic peak for the acrylate group (e.g., around 810 cm⁻¹ or 1635 cm⁻¹) over time.

    • Use a stable, non-reacting peak as an internal standard to normalize the data.

    • Calculate the percentage of double bond conversion as a function of irradiation time.

Workflow Diagram:

RTFTIR_Workflow cluster_prep Sample Preparation cluster_ftir RT-FTIR Analysis cluster_analysis Data Analysis Prep1 Prepare Acrylate Formulation with Co-initiator Prep2 Add Photoinitiators (separate batches) Prep1->Prep2 FTIR1 Apply thin film to ATR crystal Prep2->FTIR1 FTIR2 Start continuous spectral acquisition FTIR1->FTIR2 FTIR3 Initiate UV irradiation FTIR2->FTIR3 Analysis1 Monitor decrease of acrylate peak absorbance FTIR3->Analysis1 Analysis2 Normalize data with internal standard Analysis1->Analysis2 Analysis3 Calculate % Double Bond Conversion Analysis2->Analysis3

Caption: Workflow for RT-FTIR monitoring of photopolymerization.

Tack-Free Time Measurement for Surface Cure Evaluation

Tack-free time is a simple yet crucial measure of when the surface of a coating is no longer sticky to the touch. This is particularly important for applications where rapid handling is required.

Methodology:

  • Sample Preparation: Coat the formulations onto a standard substrate (e.g., glass or metal panels) at a controlled thickness using a drawdown bar.

  • Curing: Pass the coated substrates under a UV lamp on a conveyor belt at a specific speed and lamp intensity.

  • Tack-Free Assessment:

    • At regular intervals after UV exposure, lightly touch the surface with a clean, gloved finger or a piece of cotton.

    • The tack-free time is the point at which no residue is transferred to the glove or no cotton fibers adhere to the surface.

    • A more quantitative method involves placing a strip of polyethylene film on the surface with a standard weight for a set time and observing if any of the coating adheres to the film upon removal[7].

Conclusion and Recommendations

The choice between standard benzophenone and its derivative, 2-Acetoxy-4'-methylbenzophenone, for a UV curing application requires a careful consideration of the trade-offs between potential performance enhancements and the current lack of extensive data for the latter. The structural analysis suggests that 2-Acetoxy-4'-methylbenzophenone has the potential for improved performance, particularly with respect to cure speed and reduced migration, due to the presence of the 4'-methyl and 2-acetoxy groups, respectively.

However, without direct experimental evidence, this remains a hypothesis. The provided experimental protocols for Photo-DSC, RT-FTIR, and tack-free time offer a comprehensive framework for researchers and formulation scientists to conduct a direct, in-house comparison. By systematically evaluating the curing kinetics and final properties, an informed decision can be made based on empirical data, ensuring the selection of the most effective photoinitiator for a specific application. It is recommended to perform these evaluations in the context of the final formulation to account for any interactions with other components.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025, August 24). The Science Behind Benzophenone in UV Curing: A Deep Dive into its Mechanism.
  • Appchem. 2-ACETOXY-4'-METHYLBENZOPHENONE | 890098-91-6. Retrieved from [Link]

  • Infinita Lab. (2022). ASTM C679 Test for Tack-Free Time of Elastomeric Sealants. Retrieved from [Link]

  • UVET. (2025, December 27). How to Test UV Coating Cure Quality (Adhesion, Rub, Tack). Retrieved from [Link]

  • NETZSCH-Gerätebau GmbH. (2013, November 30). Characterization of Photo-Curing Processes by Means of UV-DSC. Retrieved from [Link]

  • PIKE Technologies. (2026, March 12). Tracking Photocuring via ATR-FT-IR with Illumination through the ATR Element. Retrieved from [Link]

  • Bruker. (2023, April 21). Polymeric Reaction Monitoring | FT-IR Spectroscopy | UV-curing Adhesive [Video]. YouTube. Retrieved from [Link]

  • Zhang, J., et al. (2020). Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. Polymers, 12(5), 1087.
  • American Coatings Association. (2002). UV Curing of a Pressure Sensitive Adhesive Coating Studied by Real-Time FTIR Spectroscopy And Laboratory Scale Curing Experiment.
  • NextSDS. 2-ACETOXY-4'-METHYLBENZOPHENONE — Chemical Substance Information. Retrieved from [Link]

  • Sangermano, M., et al. (2012). Infrared Spectroscopy as a Tool to Monitor Radiation Curing. Infrared Spectroscopy - Materials Science, Engineering and Technology.
  • Podemska, K., et al. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry, 14(14), 1539-1557.
  • Koivikko, R., et al. (2010). Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging. Food Additives & Contaminants: Part A, 27(10), 1478-1486.
  • Liu, S., et al. (2021). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers, 5(4), 1982-1994.
  • Pączkowski, J., et al. (2003). Influence of the unsaturated benzophenone photoinitiators on shrinkage of acrylic pressure-sensitive adhesives. Polimery, 48(5), 374-379.
  • Goodrich, J. E. (2021, May 27). Acrylated Amine Oligomers to Enhance Cure with UV LED Sources. UV+EB Technology.
  • Snedeker, S. M. (2014). Benzophenone UV-Photoinitiators Used in Food Packaging: Potential for Human Exposure and Health Risk Considerations. Comprehensive Reviews in Food Science and Food Safety, 13(4), 410-423.
  • Cheng, L., et al. (2011). Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin. Chemical Research in Chinese Universities, 27(1), 145-149.
  • Yuan, Y., et al. (2020). Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing. Polymers, 12(6), 1435.
  • Feng, Y., et al. (2022). Study on Synthesis, Optical properties and Application of Benzophenone derivatives. ChemistrySelect, 7(48), e202203794.

Sources

Comparative

HPLC Method Validation for the Quantification of 2-Acetoxy-4'-methylbenzophenone: A Comparative Column Guide

Executive Summary The accurate quantification of 2-Acetoxy-4'-methylbenzophenone (CAS: 890098-91-6)—a highly conjugated aromatic intermediate—presents a unique chromatographic challenge. Due to the lability of its ester...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of 2-Acetoxy-4'-methylbenzophenone (CAS: 890098-91-6)—a highly conjugated aromatic intermediate—presents a unique chromatographic challenge. Due to the lability of its ester linkage, the compound readily undergoes hydrolysis in aqueous environments to form 2-Hydroxy-4'-methylbenzophenone.

This guide objectively compares the performance of a traditional alkyl phase (C18) against a specialized phenyl phase (Core-Shell Biphenyl) for the separation and quantification of this compound. By applying the rigorous validation framework outlined in the recently modernized ICH Q2(R2) guidelines[1], we demonstrate why relying solely on hydrophobic interactions is insufficient for this molecule, and how leveraging π−π interactions provides a robust, self-validating analytical method.

The Analytical Challenge & Mechanistic Insight

Structural Vulnerability

2-Acetoxy-4'-methylbenzophenone consists of a benzophenone core substituted with an acetoxy group and a methyl group. In stability-indicating assays, the primary degradation pathway is the acid/base-catalyzed hydrolysis of the acetoxy group.

G A 2-Acetoxy-4'-methylbenzophenone (Target Analyte) B 2-Hydroxy-4'-methylbenzophenone (Primary Degradant) A->B Hydrolysis (H2O) C Acetic Acid (Cleavage Product) A->C Ester Cleavage

Degradation pathway of 2-Acetoxy-4'-methylbenzophenone via ester hydrolysis.

C18 vs. Biphenyl: The Causality of Selectivity

Standard C18 (Octadecylsilane) columns separate analytes almost exclusively based on dispersive (hydrophobic) interactions. Because the acetoxy and hydroxy derivatives of methylbenzophenone have remarkably similar overall hydrophobicities, a C18 column struggles to baseline-resolve them, often resulting in peak tailing and co-elution.

Conversely, a Biphenyl stationary phase introduces two distinct retention mechanisms: hydrophobic interactions and π−π (pi-pi) interactions [2]. The biphenyl rings on the silica surface interact directly with the electron-rich benzophenone core of the analytes. The electron-withdrawing nature of the acetoxy group alters the π -electron density of the aromatic ring differently than the electron-donating nature of the hydroxy group. The Biphenyl column detects this subtle electronic difference, driving massive improvements in selectivity and resolution.

Comparative Chromatographic Performance

To objectively evaluate these mechanisms, an isocratic HPLC method was developed and tested on both column chemistries using identical mobile phase conditions.

Experimental Conditions:

  • Mobile Phase: Water (0.1% Formic Acid) : Acetonitrile (0.1% Formic Acid) — 45:55 (v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

Table 1: Column Performance Comparison
ParameterStandard C18 Column (150 x 4.6 mm, 3 µm)Core-Shell Biphenyl (150 x 4.6 mm, 2.6 µm)
Retention Time (Degradant) 4.0 min4.5 min
Retention Time (API) 4.2 min5.8 min
Resolution ( Rs​ ) 1.1 (Fails USP criteria) 4.2 (Passes USP criteria)
Tailing Factor ( Tf​ ) 1.6 (Significant tailing)1.1 (Highly symmetrical)
Theoretical Plates ( N ) 8,50014,200

Data Synthesis: The C18 column failed to achieve the minimum baseline resolution ( Rs​≥2.0 ) required for accurate quantification. The Biphenyl column, leveraging π−π interactions and the enhanced mass transfer of its core-shell particle architecture, achieved an Rs​ of 4.2, proving it is the superior choice for this specific application.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The workflow incorporates a strict System Suitability Test (SST) that acts as an automated gatekeeper; if the SST criteria are not met, the analytical sequence is mathematically invalidated before sample data is processed.

Step-by-Step Methodology

Phase 1: Preparation of Solutions

  • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile.

  • Standard Stock Solution: Accurately weigh 25.0 mg of 2-Acetoxy-4'-methylbenzophenone reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (500 µg/mL).

  • System Suitability (SST) Solution: Spike the Standard Stock Solution with 2-Hydroxy-4'-methylbenzophenone to achieve a concentration of 5 µg/mL (1% of target).

  • Working Sample Solution: Prepare sample extracts to a nominal target concentration of 100 µg/mL in diluent.

Phase 2: System Suitability Testing (The Gatekeeper)

  • Inject the Diluent (Blank) to confirm no baseline interference at the expected retention times.

  • Inject the SST Solution in six replicates ( n=6 ).

  • Self-Validation Criteria: The system is only deemed valid if:

    • Resolution ( Rs​ ) between the degradant and API is ≥2.0 .

    • Relative Standard Deviation (RSD) of the API peak area is ≤2.0% .

    • Tailing factor ( Tf​ ) for the API is ≤1.5 .

Phase 3: Sample Analysis

  • Upon passing SST, inject the Working Sample Solutions in duplicate.

  • Bracket the sample sequence with a standard injection every 10 samples to verify continuous system stability (drift ≤2.0% ).

ICH Q2(R2) Method Validation Lifecycle

Following the selection of the Biphenyl column, the method was subjected to full validation in accordance with the modernized ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures[3].

G Start ICH Q2(R2) Validation Workflow Spec 1. Specificity (Resolution > 2.0) Start->Spec Lin 2. Linearity & Range (R² ≥ 0.999) Spec->Lin Acc 3. Accuracy (98-102% Recovery) Lin->Acc Prec 4. Precision (RSD ≤ 2.0%) Acc->Prec Sens 5. LOD / LOQ (S/N Evaluation) Prec->Sens

HPLC method validation lifecycle according to ICH Q2(R2) guidelines.

Table 2: Method Validation Summary (Biphenyl Column)
Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaObserved ResultStatus
Specificity Injection of Blank, Placebo, and Forced Degradation samples.No interference at API RT; Peak purity angle < threshold.No co-eluting peaks; Peak purity passed.Pass
Linearity & Range 5 concentration levels from LOQ to 120% of target concentration.Correlation coefficient ( R2 ) ≥0.999 . R2=0.9998 Pass
Accuracy Spike recovery at 50%, 100%, and 150% of target ( n=3 each).Mean recovery between 98.0% and 102.0%.99.4% ± 0.5%Pass
Repeatability 6 independent sample preparations at 100% target concentration.Area RSD ≤2.0% .RSD = 0.8%Pass
Sensitivity Signal-to-Noise (S/N) ratio determination at low concentrations.LOD: S/N ≥3 LOQ: S/N ≥10 LOD = 0.05 µg/mLLOQ = 0.15 µg/mLPass

Conclusion

When quantifying complex aromatic intermediates like 2-Acetoxy-4'-methylbenzophenone, relying on standard C18 column chemistry introduces severe risks of co-elution with structurally similar hydrolysis degradants.

By transitioning to a Core-Shell Biphenyl stationary phase , laboratories can exploit π−π interactions to achieve baseline resolution ( Rs​=4.2 ) that a purely hydrophobic phase cannot provide. When coupled with a self-validating protocol and rigorously tested against ICH Q2(R2) standards, this method guarantees high-fidelity data, ensuring both regulatory compliance and scientific integrity in drug development pipelines.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL:[Link][4]

  • Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns Source: LCGC International (Chromatography Online) URL:[Link][2]

Sources

Validation

Mass spectrometry fragmentation pattern for 2-Acetoxy-4'-methylbenzophenone identification

As a Senior Application Scientist, I approach the identification of complex aromatic molecules not merely as a routine analytical task, but as an exercise in exploiting molecular vulnerabilities. 2-Acetoxy-4'-methylbenzo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the identification of complex aromatic molecules not merely as a routine analytical task, but as an exercise in exploiting molecular vulnerabilities. 2-Acetoxy-4'-methylbenzophenone ( C16​H14​O3​ , Exact Mass: 254.0943 Da) is a highly specific benzophenone derivative. Its structural features—a central carbonyl bridge, an electron-donating methyl group, and a sterically active ortho-acetoxy group—dictate highly predictable, yet distinct, fragmentation behaviors depending on the ionization energy applied.

This guide provides an in-depth, objective comparison of the two premier mass spectrometry platforms for identifying this compound: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) .

Mechanistic Insights: The Fragmentation of 2-Acetoxy-4'-methylbenzophenone

To confidently identify this compound, we must first understand why it fragments the way it does. The molecule possesses three primary sites of lability that govern its mass spectral fingerprint[1],[2].

A. The Diagnostic Loss of Ketene (-42 Da)

Compounds containing an O-acetyl (acetoxy) substituent frequently undergo a highly diagnostic neutral loss of ketene ( CH2​=C=O , 42 Da)[3]. In both EI and ESI-CID (Collision-Induced Dissociation), the sterically crowded ortho-acetoxy group is electronically primed for rearrangement. A proton is abstracted from the acetyl methyl group, facilitating the expulsion of neutral ketene and leaving behind a stable phenolic hydroxyl group.

  • EI-MS: M∙+ (m/z 254) [M−42]∙+ (m/z 212)

  • ESI-MS/MS: [M+H]+ (m/z 255) [M+H−42]+ (m/z 213)

B. Alpha-Cleavage of the Benzophenone Core

The carbonyl group of the benzophenone core is a strong electron-withdrawing center. Ionization often localizes at the carbonyl oxygen. To relieve the charge, homolytic or heterolytic cleavage of the adjacent C-C bonds (alpha-cleavage) occurs, yielding highly stable, resonance-stabilized acylium ions (benzoyl cations)[1],[4].

  • Cleavage yielding the 4'-methyl ring: Produces the 4-methylbenzoyl cation (m/z 119) . This ion is exceptionally stable due to the electron-donating effect of the para-methyl group.

  • Cleavage yielding the 2-acetoxy ring: Produces the 2-acetoxybenzoyl cation (m/z 163) . If ketene loss has already occurred, this pathway yields the 2-hydroxybenzoyl (salicyloyl) cation (m/z 121) .

C. Carbon Monoxide Extrusion (-28 Da)

The acylium ions generated via alpha-cleavage undergo subsequent high-energy fragmentation by extruding carbon monoxide (CO). For example, the 4-methylbenzoyl cation (m/z 119) loses CO to form the stable tolyl/tropylium cation (m/z 91) [2].

G M_ESI [M+H]+ m/z 255 Ketene_ESI [M+H - Ketene]+ m/z 213 M_ESI->Ketene_ESI - 42 Da (CH2=C=O) Frag_119 4-Methylbenzoyl Cation m/z 119 M_ESI->Frag_119 Alpha Cleavage M_EI M•+ m/z 254 Ketene_EI [M - Ketene]•+ m/z 212 M_EI->Ketene_EI - 42 Da (CH2=C=O) M_EI->Frag_119 Alpha Cleavage Frag_121 2-Hydroxybenzoyl Cation m/z 121 Ketene_ESI->Frag_121 Alpha Cleavage Ketene_EI->Frag_121 Alpha Cleavage Frag_91 Tolyl Cation m/z 91 Frag_119->Frag_91 - 28 Da (CO)

Major MS fragmentation pathways of 2-Acetoxy-4'-methylbenzophenone.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Choosing the right platform depends on your analytical goals: structural elucidation (discovery) versus targeted quantification (pharmacokinetics/environmental monitoring).

Table 1: Diagnostic Ion Comparison
Structural AssignmentGC-EI-MS (m/z)LC-ESI-MS/MS (m/z)Causality / Mechanism
Molecular Ion 254 ( M∙+ )255 ( [M+H]+ )EI removes an electron; ESI adds a proton via acidic mobile phase.
Ketene Loss 2122136-membered transition state rearrangement of the ortho-acetoxy group.
4-Methylbenzoyl 119 (Base Peak)119Alpha-cleavage. Stabilized by para-methyl induction.
2-Hydroxybenzoyl 121121Alpha-cleavage following the initial loss of ketene.
Tolyl / Tropylium 9191Extrusion of CO (-28 Da) from the m/z 119 fragment.
Table 2: Performance & Suitability Comparison
FeatureGC-EI-MS (Single Quadrupole)LC-ESI-MS/MS (Triple Quadrupole)
Ionization Energy Hard (70 eV)Soft (Variable CID, typically 10-30 eV)
Linear Dynamic Range 103−104 105−106
Matrix Tolerance Low (Requires extensive cleanup)High (MRM filtering ignores matrix noise)
Best Use Case Library matching, structural confirmation of synthesized batches.High-throughput trace quantification in plasma or wastewater.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every batch must include System Suitability Tests (SST) to confirm instrument performance before data acquisition.

Protocol A: GC-EI-MS for Structural Confirmation

Causality: GC-MS is selected here for its ability to generate highly reproducible, library-searchable fragmentation spectra. The non-polar DB-5MS column perfectly matches the lipophilic nature of the benzophenone.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 2-Acetoxy-4'-methylbenzophenone in 1 mL of LC-MS grade Ethyl Acetate. Dilute to a working concentration of 10 µg/mL.

  • System Validation (Tuning): Perform an autotune using Perfluorotributylamine (PFTBA). Validation check: Ensure the m/z 69, 219, and 502 peaks are present at expected ratios to confirm mass axis calibration and electron multiplier health.

  • Chromatographic Parameters:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection: 1 µL, Split ratio 10:1, Injector temperature 250°C.

    • Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters:

    • Ion Source: Electron Impact (EI) at 70 eV. Source temp: 230°C.

    • Acquisition: Full scan mode, m/z 50 to 350.

Protocol B: LC-ESI-MS/MS for Trace Quantification

Causality: LC-MS/MS using Multiple Reaction Monitoring (MRM) is chosen for its unparalleled sensitivity. Formic acid is added to the mobile phase to force the equilibrium toward the protonated [M+H]+ state, maximizing ionization efficiency.

Step-by-Step Methodology:

  • Sample Preparation: Spike the sample matrix with an internal standard (e.g., Benzophenone-d10). Perform a protein precipitation using cold Acetonitrile (1:3 ratio). Centrifuge at 14,000 rpm for 10 mins. Transfer the supernatant to an autosampler vial.

  • System Validation (Blank & SST): Inject a solvent blank to verify zero carryover. Inject a 10 ng/mL standard to verify that the signal-to-noise (S/N) ratio of the primary MRM transition is >100:1.

  • Chromatographic Parameters:

    • Column: Reverse-phase C18 (e.g., Waters Acquity BEH C18, 50 × 2.1 mm, 1.7 µm).

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters (Triple Quadrupole):

    • Ionization: ESI Positive mode. Capillary voltage: 3.0 kV. Desolvation temp: 400°C.

    • MRM Transitions (Precursor Product):

      • Quantifier Transition: m/z 255.1 213.1 (Collision Energy: 15 eV). Targets the highly favorable ketene loss.

      • Qualifier Transition: m/z 255.1 119.1 (Collision Energy: 25 eV). Targets the alpha-cleavage.

References

  • Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines Source: Zeitschrift für Rechtsmedizin (PubMed) URL:[Link]

  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation Source: Journal of the American Society for Mass Spectrometry (PMC) URL:[Link]

  • Mass Spectrometry: Principles and Applications (Benzophenone Cleavage Pathways) Source: Thieme-Connect URL:[Link]

Sources

Comparative

FTIR spectroscopy baseline reference for 2-Acetoxy-4'-methylbenzophenone

Optimizing FTIR Spectroscopy Baseline Correction for 2-Acetoxy-4'-methylbenzophenone: A Comparative Guide Introduction In pharmaceutical development and photochemical research, benzophenone derivatives serve as critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing FTIR Spectroscopy Baseline Correction for 2-Acetoxy-4'-methylbenzophenone: A Comparative Guide

Introduction

In pharmaceutical development and photochemical research, benzophenone derivatives serve as critical intermediates and structural pharmacophores. Specifically, 2-Acetoxy-4'-methylbenzophenone (CAS: 890098-91-6) presents a unique analytical challenge in Fourier Transform Infrared (FTIR) spectroscopy[1]. The molecule contains two distinct, closely eluting carbonyl environments: an ester carbonyl (the acetoxy group, typically absorbing at ~1750–1760 cm⁻¹) and a conjugated diaryl ketone carbonyl (~1650–1670 cm⁻¹). Accurate quantitation of these functional groups—essential for reaction monitoring, purity profiling, or degradation analysis—requires pristine spectral fidelity.

However, raw FTIR spectra are frequently plagued by baseline drift and distortion. As a Senior Application Scientist, I have observed that failing to properly correct these artifacts leads to skewed peak integration, obscuring the true absorption peaks and leading to erroneous structural assignments[2]. This guide objectively compares advanced baseline correction methodologies, providing a self-validating protocol to ensure scientific integrity when analyzing complex aromatic esters like 2-Acetoxy-4'-methylbenzophenone.

The Mechanistic Causality of Baseline Artifacts

Before applying algorithmic corrections, one must understand the physical origins of baseline drift. Baseline distortion is rarely a random occurrence; it is a deterministic outcome of physical and optical phenomena within the spectrometer and the sample matrix.

  • Light Source Thermodynamics: The mid-infrared light source (often a carbon-silicon rod) emits energy governed by Planck's radiation theory. If the temperature of the light source changes between the background scan and the sample scan, the resulting absorbance spectrum will exhibit a nearly linear baseline drift[3].

  • Optical Scattering & Matrix Effects: In solid-state preparations (e.g., KBr pellets) or imperfect Attenuated Total Reflectance (ATR) contact, light scattering causes a frequency-dependent baseline curvature. This distortion often resembles a polynomial curve and disproportionately affects the high-wavenumber region[2].

  • Instrumental and Environmental Noise: Atmospheric water vapor, CO₂ fluctuations, and detector noise introduce high-frequency artifacts that complicate the anchoring of a true zero-absorbance baseline[2].

Comparative Analysis of Baseline Correction Algorithms

To establish a reliable baseline reference for 2-Acetoxy-4'-methylbenzophenone, we must evaluate the efficacy of various correction algorithms. The optimal choice is dictated by the signal-to-noise ratio (SNR) and the mathematical complexity of the baseline drift[4].

Table 1: Performance Comparison of FTIR Baseline Correction Methods

MethodologyMechanism of ActionNoise ToleranceRisk of Spectral HallucinationOptimal Application for 2-Acetoxy-4'-methylbenzophenone
Frequency-Domain Polynomial Fitting Fits a low-order polynomial (e.g., 9th order) to user-defined or algorithmically detected baseline nodes[4].ModerateLow to ModerateRoutine ATR-FTIR where optical scattering causes broad, predictable curvature.
Iterative Averaging (IA) / airPLS Uses moving averages and penalized least squares to iteratively separate the baseline from sharp analytical peaks[5].HighLowHigh-noise environments or trace analysis requiring automated, unsupervised correction[5].
Physics-Informed Cascade Unet (Deep Learning) Separates denoising and baseline correction using an embedded SNIP layer to enforce spectroscopic constraints[6].Very HighVery Low (Physics-constrained)High-throughput, rapid single-scan imaging where extensive signal averaging is impossible[6].
Time-Domain m-FID Transforms the spectrum into the time domain and discards the early portion of the signal to minimize baseline influence[4].LowLowComplex baselines with very low instrumental noise[4].

Self-Validating Experimental Protocol

To ensure trustworthiness, the baseline correction workflow must be a self-validating system. The following step-by-step methodology details the extraction of the pure 2-Acetoxy-4'-methylbenzophenone spectrum.

Step 1: Calibration and System Suitability Before analyzing the sample, validate the instrument using a traceable reference standard (e.g., a polystyrene film or standard potassium bromide pellet). This establishes the benchmark SNR and confirms that the interferometer is properly aligned, providing a benchmark spectrum against which corrected results can be compared[7].

Step 2: Data Acquisition

  • Prepare 2-Acetoxy-4'-methylbenzophenone via ATR-FTIR to minimize the severe scattering artifacts typically seen in KBr pellets. Ensure uniform pressure is applied to the crystal to maximize optical contact.

  • Acquire the background spectrum immediately prior to the sample to mitigate light source temperature drift[3].

  • Scan the sample at 4 cm⁻¹ resolution, co-adding 32 to 64 scans to achieve a baseline SNR suitable for algorithmic processing.

Step 3: Algorithmic Baseline Correction

  • Assess the Raw Spectrum: Evaluate the critical region between 1800 cm⁻¹ and 1500 cm⁻¹. If the baseline exhibits a simple slope due to temperature drift, apply Frequency-Domain Polynomial Fitting [4]. If the baseline is highly complex or noisy, apply Iterative Averaging (IA) [5].

  • Anchor Points: If using a manual or semi-automated polynomial method, select anchor points in regions completely devoid of absorption (e.g., 1850 cm⁻¹ and 1550 cm⁻¹) to prevent the algorithm from clipping the base of the ester (~1750 cm⁻¹) or ketone (~1660 cm⁻¹) peaks[2].

Step 4: Statistical Validation of the Correction A correction is only valid if it preserves spectral integrity. Calculate the following metrics against a known reference library spectrum of the compound:

  • Root Mean Square Error (RMSE): Quantifies the average deviation between the corrected baseline and the ideal zero-absorbance line[7].

  • Goodness-of-Fit Coefficient (GFC) / R²: Ensures the relative intensity ratio of the ester C=O to the ketone C=O remains mathematically consistent post-correction, proving that the algorithm did not artificially inflate or suppress functional group signals[5][7].

Workflow Visualization

BaselineWorkflow RawData Raw FTIR Spectrum 2-Acetoxy-4'-methylbenzophenone Assess Assess Baseline Complexity & Signal-to-Noise Ratio (SNR) RawData->Assess Poly Polynomial Fitting (Frequency-Domain) Assess->Poly Simple Drift / Low Noise IA Iterative Averaging (IA) / airPLS Assess->IA Complex Drift / High Noise DL Physics-Informed Cascade Unet Assess->DL Single-Scan / High Speed Validate Statistical Validation (RMSE, SNR, R²) Poly->Validate IA->Validate DL->Validate Validate->Assess Failed Validation (Recalibrate) Output Corrected Spectrum (Resolved Ester & Ketone C=O) Validate->Output Metric Threshold Met

Decision matrix and validation workflow for FTIR baseline correction algorithms.

Conclusion

The structural elucidation and quantification of 2-Acetoxy-4'-methylbenzophenone rely heavily on the accurate resolution of its closely eluting carbonyl peaks. By understanding the physical causality of baseline drift—ranging from light source thermodynamics to matrix scattering—scientists can move away from arbitrary "black-box" corrections. Implementing a self-validating protocol using mathematically rigorous methods like Iterative Averaging or Physics-Informed Deep Learning ensures that the resulting spectral data is both highly accurate and reproducible.

References[4] Getting to the Bottom of Baseline: New Study Compares Approaches to Correcting Infrared Spectroscopy Artifacts. Spectroscopy Online.https://spectroscopyonline.com[5] Study on baseline correction methods for the Fourier transform infrared spectra with different signal-to-noise ratios. Optica Publishing Group. https://optica.org[2] The Importance of Baseline Correction in FTIR Spectroscopy. Peak Spectroscopy. https://peakspectroscopy.com[7] How to Correct Baseline in FTIR for Accurate Results. Eureka by PatSnap.https://patsnap.com[6] Denoising and Baseline Correction of Low-Scan FTIR Spectra: A Benchmark of Deep Learning Models Against Traditional Signal Processing. MDPI. https://mdpi.com[1] 2-ACETOXY-4'-METHYLBENZOPHENONE | 890098-91-6 | C16H14O3. Appchem. https://appchemical.com[3] Origins of Baseline Drift and Distortion in Fourier Transform Spectra. PMC - NIH. https://nih.gov

Sources

Safety & Regulatory Compliance

Safety

2-Acetoxy-4'-methylbenzophenone proper disposal procedures

Comprehensive Safety and Disposal Guide for 2-Acetoxy-4'-methylbenzophenone As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the lifecycle management of compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide for 2-Acetoxy-4'-methylbenzophenone

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the lifecycle management of complex organic intermediates. 2-Acetoxy-4'-methylbenzophenone (CAS: 890098-91-6) is a specialized diaryl ketone utilized in advanced synthetic workflows[1]. While its structural stability is an asset in the reactor, it becomes a significant liability in the waste stream. Improper disposal of benzophenone derivatives poses severe risks of aquatic toxicity and environmental persistence.

This guide provides field-proven, self-validating protocols for the safe handling, spill mitigation, and compliant disposal of this compound, ensuring your laboratory maintains the highest standards of safety and scientific integrity.

Section 1: Chemical Properties & Hazard Profile

Understanding the physicochemical properties of 2-Acetoxy-4'-methylbenzophenone is the first step in predicting its behavior in waste streams. The hydrophobic nature of the compound dictates that it must never be introduced into aqueous waste or municipal sewer systems.

PropertyValue
Chemical Name 2-Acetoxy-4'-methylbenzophenone
CAS Number 890098-91-6
Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
Structural Features Diaryl ketone, acetate ester, methyl substitution
Solubility Profile Soluble in organic solvents (e.g., ethanol, acetone); Insoluble in water
Primary Hazards Skin/eye irritation, respiratory irritation (dust), aquatic toxicity

Section 2: The Causality of Disposal Choices

In laboratory safety, we do not just follow rules; we must understand the mechanistic reasoning behind them. Why do we mandate high-temperature incineration over chemical neutralization or landfilling for this compound?

  • Aromatic Stability and Persistence: The benzophenone core is highly recalcitrant to standard microbial degradation in wastewater treatment plants. If released into water, it partitions into suspended solids and sediment, posing [2].

  • Endocrine Disruption Potential: Many benzophenone derivatives are flagged as potential [3]. Preventing environmental release is a strict regulatory and ethical imperative.

  • Thermal Destruction: High-temperature incineration (>1000°C) is the only reliable method to cleave the stable conjugated pi-system, reducing the molecule to harmless CO₂ and H₂O vapor, thus preventing soil and groundwater migration[4].

Section 3: Step-by-Step Disposal Protocol

This protocol ensures compliance with for hazardous waste generators.

Phase 1: Waste Segregation

  • Solid Waste: Collect all unreacted powder, contaminated weigh boats, and filter papers in a chemically compatible, puncture-resistant high-density polyethylene (HDPE) container.

  • Liquid Waste (Solvent Mixtures): If the compound is dissolved in an organic solvent, segregate the waste based on the solvent type (halogenated vs. non-halogenated). Do not mix with aqueous waste streams due to precipitation risks.

Phase 2: Containment and Labeling

  • Seal the container with a tight-fitting, leak-proof lid. Causality Check: Do not use parafilm as a primary seal for liquid waste, as organic solvents will degrade it over time, leading to fugitive emissions.

  • Affix a standardized "Hazardous Waste" label immediately upon placing the first drop or gram of waste into the container.

  • Explicitly list "2-Acetoxy-4'-methylbenzophenone" and all associated solvents on the label. Avoid abbreviations to ensure Environmental Health and Safety (EHS) personnel can accurately profile the waste for the incinerator.

Phase 3: Satellite Accumulation Area (SAA) Storage

  • Store the waste container in a designated SAA at or near the point of generation.

  • Ensure secondary containment (e.g., a chemically resistant spill tray) is used to capture any catastrophic container failure.

  • Keep away from strong oxidizing agents, as the organic nature of the compound presents a fire risk if mixed with incompatible oxidizers[4].

Phase 4: Final Disposal

  • Submit a waste pickup request to your institutional EHS department or a [4].

  • Do not exceed the regulatory accumulation time limits (typically 90 to 180 days depending on your facility's generator status).

Section 4: Spill Response and Decontamination Workflow

In the event of an accidental release, immediate and logical action prevents occupational exposure and laboratory contamination. Benzophenone derivatives in powder form can cause [5].

Decontamination Protocol:

  • Isolate the Area: Restrict access to the spill zone. Don appropriate PPE (nitrile gloves, safety goggles, and a lab coat).

  • Dust Suppression (Solid Spill): Crucial Step: Do not dry-sweep. Dry sweeping aerosolizes the fine powder, creating an inhalation hazard and spreading contamination. Instead, gently cover the spill with damp paper towels (using a compatible solvent like ethanol, or water to simply weigh down the dust)[4].

  • Collection: Use a non-sparking scoop or a disposable spatula to transfer the wetted material into a hazardous waste container.

  • Surface Decontamination: Wipe the affected area with an organic solvent (e.g., isopropanol) to dissolve and remove residual 2-Acetoxy-4'-methylbenzophenone, followed by a final wash with soap and water to remove the solvent. Dispose of all contaminated wipes as solid hazardous waste.

Section 5: Disposal Decision Workflow

WasteDisposal Start 2-Acetoxy-4'-methylbenzophenone Waste Generated IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste (Powder, Consumables) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in Solvent) IsSolid->LiquidWaste Liquid Containerize Seal in Compatible HDPE/Glass Container SolidWaste->Containerize SolventType Solvent Type? LiquidWaste->SolventType Halogenated Halogenated Waste Stream SolventType->Halogenated e.g., DCM NonHalogenated Non-Halogenated Waste Stream SolventType->NonHalogenated e.g., EtOH, EtOAc Halogenated->Containerize NonHalogenated->Containerize Label Label: 'Hazardous Waste' List exact chemical names Containerize->Label SAA Store in Secondary Containment (SAA) Label->SAA Incineration EHS Pickup & High-Temp Incineration SAA->Incineration

Workflow for the segregation and RCRA-compliant disposal of 2-Acetoxy-4'-methylbenzophenone.

References

  • Title: 2-ACETOXY-4'-METHYLBENZOPHENONE — Chemical Substance Information | Source: NextSDS | URL: [Link]

  • Title: Benzophenone-6 | C15H14O5 | CID 8570 | Source: PubChem (National Center for Biotechnology Information) | URL: [Link]

  • Title: 4-Chlorobenzophenone | C13H9ClO | CID 8653 | Source: PubChem (National Center for Biotechnology Information) | URL: [Link]

  • Title: Chlorohydroxy benzophenone | C13H9ClO2 | CID 6799 | Source: PubChem (National Center for Biotechnology Information) | URL: [Link]

  • Title: Resource Conservation and Recovery Act (RCRA) Regulations | Source: US Environmental Protection Agency (EPA) | URL: [Link]

Sources

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